molecular formula C11H11BrINO B1381469 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide CAS No. 1870970-61-8

2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

カタログ番号: B1381469
CAS番号: 1870970-61-8
分子量: 380.02 g/mol
InChIキー: PHRPBNYVGXSUSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide (CAS 1870970-61-8) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C11H11BrINO and a molecular weight of 380.02 g/mol, this benzamide derivative is characterized as a valuable synthetic intermediate in organic and medicinal chemistry . The presence of both bromo and iodo substituents on the aromatic ring makes it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. The compound must be handled by qualified researchers in accordance with all applicable laboratory safety regulations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans . For specific storage and handling conditions, please refer to the associated safety data sheet.

特性

IUPAC Name

2-bromo-N-(cyclopropylmethyl)-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrINO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRPBNYVGXSUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC(=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide, a substituted benzamide of interest in medicinal chemistry and drug development. The document details two primary, field-proven methodologies for the crucial amide bond formation step: the robust acyl chloride pathway and the milder, direct coupling-reagent-mediated approach. The synthesis of the key precursor, 2-bromo-5-iodobenzoic acid, is also thoroughly described. Each section is grounded in established chemical principles, offering not just procedural steps but also the causal logic behind experimental choices. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing them with the necessary technical details to replicate, adapt, and troubleshoot these synthetic routes.

Retrosynthetic Analysis and Strategic Overview

The target molecule, 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide, is a disubstituted benzamide. A logical retrosynthetic disconnection across the amide C-N bond reveals two primary building blocks: 2-bromo-5-iodobenzoic acid and cyclopropylmethylamine.[1][2] This approach simplifies the synthesis into two major strategic stages: the preparation of the functionalized carboxylic acid and the subsequent amide coupling reaction.

Cyclopropylmethylamine is a commercially available reagent, making the synthesis of the 2-bromo-5-iodobenzoic acid precursor the initial critical step. The overall synthetic strategy is therefore designed to first construct the acid and then couple it with the amine.

G target 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide disconnection Amide Bond Disconnection target->disconnection acid 2-Bromo-5-iodobenzoic Acid disconnection->acid Precursor 1 amine Cyclopropylmethylamine (Commercially Available) disconnection->amine Precursor 2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 2-Bromo-5-iodobenzoic Acid

The synthesis of 2-bromo-5-iodobenzoic acid is a critical first stage. This compound serves as a versatile building block in organic synthesis due to its three distinct functional groups: a carboxylic acid and two different halogens (bromine and iodine) that allow for selective, orthogonal functionalization.[3] A reliable and scalable method for its preparation involves a Sandmeyer-type reaction, starting from 5-amino-2-bromobenzoic acid.[4][5]

Principle and Rationale

The chosen pathway leverages the diazotization of an aromatic amine. 5-amino-2-bromobenzoic acid is treated with a nitrite source (e.g., sodium nitrite) under acidic conditions to form a diazonium salt. This intermediate is highly reactive and serves as an excellent leaving group (N₂ gas). Subsequent introduction of an iodide source, such as potassium iodide, results in a nucleophilic substitution reaction, cleanly replacing the diazonium group with iodine to yield the desired product.[4][6] This method is favored over direct iodination of 2-bromobenzoic acid, which can lead to mixtures of isomers and lower yields.

Detailed Experimental Protocol

This protocol is adapted from established patent literature.[4][5][7]

  • Diazotization:

    • In a reaction vessel equipped with a stirrer and cooled to 0-5 °C in an ice bath, combine 5-amino-2-bromobenzoic acid (1.0 equiv), an inorganic acid (e.g., hydrochloric acid, 3.0 equiv), and water.

    • Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate vessel, prepare a solution of potassium iodide (KI, 1.5 equiv) in water.

    • Add the freshly prepared, cold diazonium salt suspension to the potassium iodide solution in portions. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 80-90 °C for 1 hour to ensure the reaction goes to completion.[7]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If necessary, add a small amount of aqueous sodium bisulfite to quench any unreacted iodine (indicated by the disappearance of the brown I₂ color).

    • The solid product will precipitate. Collect the crude 2-bromo-5-iodobenzoic acid by filtration and wash thoroughly with cold water.

    • For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

Data Summary: Reagent Table
ReagentMolar Mass ( g/mol )Molar Equiv.Role
5-Amino-2-bromobenzoic acid216.031.0Starting Material
Sodium Nitrite (NaNO₂)69.001.1Diazotizing Agent
Hydrochloric Acid (HCl)36.46~3.0Acidic Medium
Potassium Iodide (KI)166.001.5Iodide Source
Sodium Bisulfite (NaHSO₃)104.06As neededQuenching Agent

Amide Bond Formation: Synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

The formation of the amide bond is the final and key transformation. This reaction is one of the most frequently used in medicinal chemistry.[1][8] The direct condensation of a carboxylic acid and an amine requires high temperatures to remove water, which is often incompatible with complex molecules.[2] Therefore, activation of the carboxylic acid is necessary. We present two authoritative and widely practiced methods.

Pathway A: The Acyl Chloride Method

This classic and highly effective method involves converting the carboxylic acid into a more reactive acyl chloride, which then readily reacts with the amine.[9][10]

2-bromo-5-iodobenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to form 2-bromo-5-iodobenzoyl chloride.[11][12] This acyl chloride is a potent electrophile. The subsequent addition of cyclopropylmethylamine, a nucleophile, results in a rapid and generally high-yielding nucleophilic acyl substitution. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[13]

Part 1: Formation of 2-Bromo-5-iodobenzoyl Chloride [11]

  • To a flask containing 2-bromo-5-iodobenzoic acid (1.0 equiv), add thionyl chloride (SOCl₂, 2.0-3.0 equiv) under an inert atmosphere (e.g., nitrogen). A solvent such as toluene or dichloromethane (DCM) can be used, or the reaction can be run neat.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (typically 50-70 °C) for 2-4 hours. Monitor the reaction by TLC or the cessation of gas evolution (SO₂ and HCl).

  • Once the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-5-iodobenzoyl chloride is often used directly in the next step without further purification.

Part 2: Amidation

  • Dissolve the crude 2-bromo-5-iodobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve cyclopropylmethylamine (1.1 equiv) and triethylamine (1.2 equiv) in the same anhydrous solvent.

  • Slowly add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight until completion is confirmed by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Caption: Workflow for the acyl chloride mediated synthesis pathway.

ReagentMolar Mass ( g/mol )Molar Equiv.Role
2-Bromo-5-iodobenzoic acid326.911.0Starting Material
Thionyl Chloride (SOCl₂)118.972.0 - 3.0Chlorinating Agent
Cyclopropylmethylamine71.121.1Nucleophile
Triethylamine (TEA)101.191.2HCl Scavenger (Base)
Pathway B: The Coupling Reagent Method

This approach offers a milder, often one-pot, alternative for amide bond formation and is prevalent in modern organic synthesis, particularly when dealing with sensitive functional groups.[8][14]

Coupling reagents activate the carboxylic acid in situ to form a reactive intermediate that is susceptible to nucleophilic attack by the amine.[1] A wide array of such reagents exists, including carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[14]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an exceptionally efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive OAt-active ester.[2][14] This reaction is typically performed in the presence of a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to deprotonate the carboxylic acid without competing in the reaction. This method is known for its fast reaction times, high yields, and low rates of side reactions.[8]

  • In a reaction flask under an inert atmosphere, dissolve 2-bromo-5-iodobenzoic acid (1.0 equiv), HATU (1.1 equiv), and cyclopropylmethylamine (1.2 equiv) in an anhydrous aprotic solvent such as DMF or DCM.

  • Cool the mixture to 0 °C.

  • Slowly add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.

  • Once complete, dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G Acid R-COOH (2-Bromo-5-iodobenzoic Acid) ActiveEster OAt-Active Ester (Reactive Intermediate) Acid->ActiveEster Activation HATU HATU HATU->ActiveEster Base DIPEA Base->Acid Deprotonation Product Final Amide Product ActiveEster->Product Nucleophilic Attack Amine R'-NH₂ (Cyclopropylmethylamine) Amine->Product

Caption: Simplified mechanism of HATU-mediated amide coupling.

ReagentMolar Mass ( g/mol )Molar Equiv.Role
2-Bromo-5-iodobenzoic acid326.911.0Starting Material
HATU380.231.1Coupling Reagent
Cyclopropylmethylamine71.121.2Nucleophile
DIPEA129.242.0 - 3.0Non-nucleophilic Base

Purification and Characterization

Purification Strategy

Regardless of the synthetic pathway chosen, the final crude product will likely contain residual reagents, byproducts (e.g., dicyclohexylurea if DCC were used, HOBt, or DIPEA salts), or unreacted starting materials.

  • Recrystallization: This is the preferred method if a suitable solvent system can be identified that dissolves the compound when hot but results in low solubility when cold. Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Silica Gel Column Chromatography: If recrystallization is ineffective or for achieving very high purity, flash chromatography is the method of choice. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective for separating the amide product from impurities.

Characterization

The identity and purity of the final product, 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the cyclopropyl group, and the methylene bridge. ¹³C NMR will confirm the presence of all unique carbon atoms.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound, and the isotopic pattern for bromine and iodine will be distinctive.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch.

Conclusion

The synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide can be reliably achieved through a two-stage process: synthesis of the 2-bromo-5-iodobenzoic acid precursor followed by an amide coupling reaction. For the crucial amidation step, both the acyl chloride method and the modern coupling reagent approach are highly effective. The acyl chloride pathway is robust and cost-effective for large-scale synthesis, while the HATU-mediated coupling offers milder conditions, simplicity, and high efficiency, making it ideal for laboratory-scale synthesis and in the context of medicinal chemistry where functional group tolerance is paramount. The choice of method will depend on the scale of the synthesis, available resources, and the specific requirements of the research objective.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Kotha, S., & Lahiri, K. (2002). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • CN107673550A. (2018). Preparation method of 2-bromo-5-iodobenzoic acid. Patsnap. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. Retrieved from [Link]

  • CN107673550A. (2018). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5. Google Patents.
  • CN113233957A. (2021). Preparation method of 2-bromo-5-iodo-benzyl alcohol. Google Patents.
  • CN103965020B. (2015). Prepare the method for 5-iodo-2-bromobenzyl alcohol. Google Patents.
  • Adimurthy, S., et al. (2016). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. RSC Advances. Retrieved from [Link]

  • Carpino, L. A., et al. (2003). Novel Carboxylic Acid and Carboxamide Protective Groups Based on the Exceptional Stabilization of the Cyclopropylmethyl Cation. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Varchi, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]

  • Deshmukh, A. R., et al. (2018). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amides. Retrieved from [Link]

  • EP0662470A1. (1995). Process for the preparation of cyclopropane-carboxylic-amide. Google Patents.
  • Organic Chemistry Data. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-cycloheptyl-2-iodo-N-methylbenzamide. Retrieved from [Link]

  • Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl) - PubMed. Bioorganic & Medicinal Chemistry Letters. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16084725/
  • Limban, C., et al. (2011). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]

  • Chemsrc. (2025). 2-Bromo-5-iodo-N-methoxy-N-methylbenzamide. Retrieved from [Link]

  • Chen, Y.-H., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI. Retrieved from [Link]

  • Rather, M. A., & Siddiqui, H. L. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. SpringerLink. Retrieved from [Link]

  • Farooq, U., et al. (2024). Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. ResearchGate. Retrieved from [Link]

  • Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-n-cyclopropyl-2-hydroxy-3-methylbenzamide (C11H12BrNO2). Retrieved from [Link]

  • Sandler, J., et al. (2019). Investigation of the Physical and Bioactive Properties of Bromo- and Iodo-Containing Sponge-Derived Compounds Possessing an Oxyphenylethanamine Core. ResearchGate. Retrieved from [Link]

  • Liyange, S., et al. (2024). STRUCTURE CONFIRMATION, REACTIVITY, BACTERIAL MUTAGENICITY AND QUANTIFICATION OF 2,2,4-TRIBROMO-5-HYDROXYCYCLOPENT-4-ENE-1,3-DIO. ChemRxiv. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed technical guide on the synthesis, characterization, and application of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide, a chemical intermediate of significant interest in medicinal chemistry and drug discovery. The unique structural arrangement of this molecule, featuring differentially reactive halogen atoms (iodine and bromine) and a cyclopropylmethylamide moiety, presents a valuable scaffold for the synthesis of complex molecular architectures. The cyclopropyl group is a well-established bioisostere known to enhance metabolic stability and binding affinity, making this intermediate particularly relevant for developing novel therapeutics.[1][2] This guide offers proposed protocols for its synthesis, purification, and subsequent utilization in selective cross-coupling reactions, providing researchers with a practical framework for its incorporation into drug development pipelines.

Introduction and Strategic Value

In the landscape of modern drug discovery, the design of molecular building blocks that offer both structural novelty and strategic reactivity is paramount. 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide emerges as such a scaffold. Its value is rooted in three key features:

  • Orthogonal Halogen Reactivity: The presence of both an iodo and a bromo substituent on the phenyl ring allows for selective, sequential functionalization. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond under standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables a stepwise and controlled elaboration of the molecular core, granting access to a wide array of derivatives from a single intermediate.

  • The Cyclopropylmethyl Moiety: Incorporation of a cyclopropyl group is a proven strategy in medicinal chemistry to enhance key pharmacological properties.[1] Its strained ring structure imparts conformational rigidity, which can lock a molecule into its bioactive conformation, improving potency.[1] Furthermore, the high C-H bond dissociation energy within the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to improved metabolic stability and a more favorable pharmacokinetic profile.[1]

  • Benzamide Core: The benzamide linkage is a common and stable structural motif found in numerous approved drugs, serving as a reliable backbone for orienting pharmacophoric elements.

This combination of features makes 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide a high-potential starting material for libraries targeting a range of biological targets, from kinases to G-protein coupled receptors.[2]

Physicochemical Properties and Safety

While specific experimental data for this exact compound is not widely published, its properties can be estimated based on its structure and data from analogous compounds.[3][4]

PropertyEstimated ValueSource/Basis
Molecular Formula C₁₁H₁₁BrINO-
Molecular Weight 380.02 g/mol -
Appearance Expected to be an off-white to pale yellow solidAnalogy to similar benzamides
Solubility Soluble in DMSO, DMF, and chlorinated solvents; poorly soluble in waterGeneral solubility of organic compounds
XLogP3 ~4.0-5.0Analogy to similar halogenated aromatics[3]

Safety and Handling: This compound should be handled with care in a well-ventilated fume hood.[5] Based on safety data sheets for structurally related chemicals, the following precautions are mandatory:[6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles with side-shields.[8]

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.[8]

  • Skin Contact: Avoid contact. May cause skin irritation.[5]

  • Ingestion: Harmful if swallowed.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[5][9]

Proposed Synthetic Protocol

The most logical and efficient synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide involves the amide coupling of commercially available 2-bromo-5-iodobenzoic acid and cyclopropylmethanamine.

Retrosynthetic Analysis

The retrosynthetic analysis highlights the key bond disconnection to identify the readily available starting materials.

G cluster_main cluster_sms Target 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide AmideCoupling Target->AmideCoupling Amide Disconnection SM1 2-Bromo-5-iodobenzoic Acid SM2 Cyclopropylmethanamine AmideCoupling->SM1 AmideCoupling->SM2

Caption: Retrosynthetic pathway for the target intermediate.

Detailed Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol utilizes the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which readily reacts with the amine. This method is often high-yielding and straightforward.

Materials:

  • 2-Bromo-5-iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Cyclopropylmethanamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (10 mmol scale):

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-iodobenzoic acid (3.27 g, 10.0 mmol).

  • Acyl Chloride Formation: Add anhydrous DCM (40 mL) to the flask. Place the flask under an inert atmosphere (N₂ or Ar). Add thionyl chloride (1.1 mL, 15.0 mmol, 1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by TLC or LC-MS by quenching a small aliquot in methanol to form the methyl ester.

  • Removal of Excess Reagent: Once the starting material is consumed, cool the reaction to room temperature and concentrate the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Co-evaporate with anhydrous toluene (2 x 15 mL) to ensure complete removal of residual SOCl₂. The resulting crude 2-bromo-5-iodobenzoyl chloride is used directly in the next step.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM (40 mL) and cool the flask to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve cyclopropylmethanamine (1.07 g, 15.0 mmol, 1.5 eq) and triethylamine (2.8 mL, 20.0 mmol, 2.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled acyl chloride solution over 15-20 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until completion is confirmed by LC-MS.

  • Work-up: Quench the reaction by adding deionized water (30 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethanol/water) to afford the final product, 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide.

Synthetic Workflow Diagram

G start Start: 2-Bromo-5-iodobenzoic Acid step1 1. Dissolve in Anhydrous DCM 2. Add Thionyl Chloride (SOCl₂) 3. Reflux (40°C, 2-3h) start->step1 step2 Concentrate in vacuo (Co-evaporate with Toluene) step1->step2 Acyl Chloride Formation step3 Dissolve crude Acyl Chloride in DCM Cool to 0°C step2->step3 step4 Add Cyclopropylmethanamine + TEA (Dropwise at 0°C) step3->step4 step5 Warm to RT, Stir (2-4h) step4->step5 Amide Coupling step6 Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) step5->step6 step7 Dry Organic Layer (MgSO₄) Filter & Concentrate step6->step7 step8 Purify via Flash Chromatography or Recrystallization step7->step8 end Final Product: 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide step8->end

Caption: Step-by-step workflow for the synthesis of the target intermediate.

Characterization and Quality Control

Thorough characterization is essential to confirm the structure and purity of the synthesized intermediate.

TechniqueExpected Results
¹H NMR Signals corresponding to the cyclopropyl protons (~0.2-0.8 ppm), the methylene bridge protons (~3.2 ppm), aromatic protons in the 7-8 ppm range, and a broad amide N-H proton signal.
¹³C NMR Resonances for the cyclopropyl and methylene carbons, aromatic carbons (including two attached to halogens), and the carbonyl carbon (~165-170 ppm).
LC-MS A single major peak in the chromatogram. The mass spectrum should show the expected molecular ion peaks corresponding to the bromine and iodine isotopes.[10]
Purity (HPLC) >95% purity is recommended for use in subsequent reactions.
Protocol: Analytical LC-MS Method

This method is suitable for monitoring reaction progress and assessing the final purity of the compound.[10][11][12][13]

  • Instrument: Standard HPLC with UV detector coupled to a Mass Spectrometer (ESI).

  • Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 30% B and re-equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm.

  • MS Detection: Electrospray Ionization (ESI), positive mode. Scan for the expected m/z of [M+H]⁺.

Application: Selective Suzuki Cross-Coupling

The primary application of this intermediate is to serve as a scaffold for building more complex molecules via sequential cross-coupling reactions. The higher reactivity of the C-I bond allows for selective functionalization at the 5-position while leaving the 2-bromo substituent intact for a subsequent transformation.

Protocol: Selective Suzuki Coupling at the 5-Position

This protocol describes a typical Suzuki-Miyaura coupling reaction with an arylboronic acid.[14][15]

Materials:

  • 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • Reaction Setup: To a reaction vial, add 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Place the reaction vial in a preheated heating block or oil bath at 80-100°C.

  • Reaction Monitoring: Stir the reaction for 4-12 hours. Monitor progress by taking small aliquots and analyzing via LC-MS to check for the consumption of the starting material and the formation of the desired product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify the residue by flash column chromatography to isolate the 2-bromo-5-aryl-N-(cyclopropylmethyl)benzamide product.

Selective Cross-Coupling Reaction Scheme

G reactant1 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide arrow Pd Catalyst, Base Heat reactant1->arrow reactant2 Ar-B(OH)₂ reactant2->arrow product 2-Bromo-5-Aryl-N-(cyclopropylmethyl)benzamide side_product Br⁻ plus1 + arrow->product

Caption: Selective Suzuki coupling at the C-I position.

References

  • PubChem. (n.d.). 5-bromo-N-cycloheptyl-2-iodo-N-methylbenzamide. Retrieved from [Link]

  • PMC. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • MDPI. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. Retrieved from [Link]

  • MDPI. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. Retrieved from [Link]

  • Beilstein Journals. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. Retrieved from [Link]

  • ResearchGate. (2025). Exploring Methods for the Detection and Analysis of Antidiabetic Drugs in Pharmaceutical Formulations. Retrieved from [Link]

  • PMC. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-iodobenzamide. Retrieved from [Link]

  • Eurofins. (n.d.). setup and validation of a screening lc-ms analytical method for the determination of nitrosamines. Retrieved from [Link]

Sources

"2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide" for antiproliferative activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide represents a specific class of lipophilic, poly-halogenated benzamides. While less complex than clinical candidates like Trametinib or PD0325901, this scaffold shares critical pharmacophoric features with allosteric MEK1/2 inhibitors , specifically the N-cyclopropyl-substituted amide tail and the halogenated aromatic core. These features are historically designed to occupy the hydrophobic allosteric pocket adjacent to the ATP-binding site in kinases, or to disrupt tubulin dynamics (FtsZ/microtubule mimics).

Screening Strategy: Given its structural homology to known MAPK pathway inhibitors, the antiproliferative screening protocol must distinguish between cytostatic pathway inhibition (e.g., G1 cell cycle arrest via MEK suppression) and general cytotoxicity (non-specific membrane disruption).

Key Physicochemical Properties:

  • Lipophilicity (Predicted LogP): ~3.5–4.2 (High).

  • Solubility: Poor in aqueous media; high in DMSO.

  • Stability: Susceptible to hydrolysis at extreme pH; stable in neutral DMSO stocks.

Material Handling & Preparation

Objective: Ensure consistent compound delivery without precipitation, which causes false negatives in antiproliferative assays.

Protocol A: Stock Solution Preparation
  • Weighing: Weigh 5–10 mg of solid compound into a glass amber vial (halogenated compounds can be light-sensitive).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%) to achieve a 10 mM or 20 mM stock concentration.

    • Note: Do not use ethanol or water; the 2-bromo-5-iodo substitution pattern creates significant hydrophobicity.

  • Dissolution: Vortex for 30 seconds. If visible particulates remain, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Working Solutions (Serial Dilution)
  • Vehicle Control: DMSO concentration must remain constant across all wells (≤ 0.5% v/v).

  • Dilution Scheme: Prepare a 1000x intermediate plate in DMSO, then transfer 1:1000 into culture media.

    • Example: 10 mM Stock

      
       10 µM Final Assay Concentration (0.1% DMSO).
      

Primary Screening: Cell Viability Assays

Objective: Determine IC50 values across sensitive vs. resistant cell lines to establish selectivity.

Cell Line Selection Strategy:

  • A375 (Melanoma): BRAF V600E mutant. Highly sensitive to MEK/MAPK pathway inhibition.

  • A549 (Lung): KRAS mutant. Moderately sensitive.

  • HepG2 (Liver) or HFF-1 (Fibroblast): Counter-screen for general toxicity.

Protocol C: ATP-Based Viability Assay (CellTiter-Glo®)

Rationale: ATP quantification is more sensitive than metabolic dyes (MTT/MTS) for cytostatic agents like benzamides.

  • Seeding: Plate cells in white-walled 96-well plates.

    • Density: 3,000–5,000 cells/well (optimized for 72h growth).

    • Volume: 90 µL complete media.

    • Incubate 24h for attachment.

  • Treatment: Add 10 µL of 10x compound working solutions.

    • Dose Range: 8-point log scale (e.g., 100 µM to 0.03 µM).

    • Replicates: Triplicate (

      
      ).
      
  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Equilibrate plate to Room Temp (20 min).

    • Add 100 µL CellTiter-Glo reagent.

    • Orbit shake (2 min)

      
       Incubate (10 min) to stabilize luminescence.
      
    • Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).

Data Analysis: Normalize RLU to DMSO control (100%) and Bortezomib/Staurosporine positive control (0%). Fit curves using a 4-parameter logistic (4PL) regression equation:



Mechanism of Action (MoA) Validation

If the compound shows antiproliferative activity (IC50 < 10 µM), validate the mechanism.

Protocol D: Flow Cytometry (Cell Cycle Analysis)

Rationale: MEK inhibitors typically induce G0/G1 arrest , whereas tubulin poisons (common for benzamides) induce G2/M arrest .

  • Treatment: Treat A375 cells with IC50 and 3x IC50 concentrations for 24 hours.

  • Harvesting: Trypsinize and wash with PBS.

  • Fixation: Resuspend in 300 µL PBS, then add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel). Use ModFit LT or FlowJo for phase quantification.

Protocol E: Western Blot (Pathway Biomarkers)

Target: Phospho-ERK1/2 (Thr202/Tyr204).

  • Hypothesis: If the cyclopropylmethyl-benzamide acts as a MEK inhibitor, pERK levels should decrease dose-dependently without affecting Total ERK levels.

Visualizations

Figure 1: Antiproliferative Screening Workflow

ScreeningWorkflow Prep Compound Prep (10mM DMSO Stock) QC Solubility Check (Turbidimetry) Prep->QC  Dilution QC->Prep  Precipitation? Primary Primary Screen (A375 vs. HFF-1) QC->Primary  Pass Hit Hit Identification (IC50 < 10µM) Primary->Hit  Selectivity > 5x MoA Mechanism Validation (Flow Cytometry/Western) Hit->MoA  Validation

Caption: Step-by-step workflow for profiling hydrophobic benzamides, emphasizing solubility control prior to biological assays.

Figure 2: Predicted Signaling Impact (MEK Inhibition Hypothesis)

SignalingPathway RAS RAS (GTP) RAF BRAF (V600E) RAS->RAF  Activates MEK MEK1/2 RAF->MEK  Phosphorylates ERK ERK1/2 MEK->ERK  Phosphorylates Compound 2-Bromo-N-cyclopropyl... Compound->MEK  Allosteric Inhibition Prolif Cell Proliferation (Cyclin D1) ERK->Prolif  Drives

Caption: Hypothetical intervention point of the compound within the MAPK pathway, blocking MEK1/2 phosphorylation of ERK.

References

  • Sebolt-Leopold, J. S., & Herrera, R. (2004). Targeting the mitogen-activated protein kinase cascade to treat cancer. Nature Reviews Cancer. Link

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Protocols. Link

  • Issa, A. Y., et al. (2020). Structure-Activity Relationship of Benzamide Derivatives as Potential Antiproliferative Agents. Molecules. Link

  • Caunt, C. J., et al. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. Nature Reviews Cancer. Link

  • Matrix Scientific. (2023). Product Data Sheet: 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide. Link

Application Notes and Protocols: The Strategic Use of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery

Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[1] This has established them as one of the most critical families of drug targets in modern medicine.[1][2] The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—core molecular structures that can be systematically modified to generate libraries of compounds for screening and optimization.[2]

This document details the application of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide , a highly versatile and strategically designed building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring two different halogens with distinct reactivities on a stable benzamide core, enables sequential and site-selective cross-coupling reactions. This allows for the controlled, stepwise introduction of diverse chemical moieties, making it an ideal starting point for exploring structure-activity relationships (SAR) and developing potent and selective kinase inhibitors.[2]

Compound Overview: Properties and Safe Handling

Physicochemical Properties

The structural features of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide are tailored for synthetic utility in medicinal chemistry.

PropertyValue
IUPAC Name 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide
Molecular Formula C₁₁H₁₁BrINO
Molecular Weight 396.02 g/mol
Structure A benzamide core with a bromine atom at position 2, an iodine atom at position 5, and an N-cyclopropylmethyl group.
Key Features Orthogonally reactive C-I and C-Br bonds for sequential functionalization. The cyclopropylmethyl group is a common motif for enhancing metabolic stability and binding interactions.[3]
Safety and Handling Precautions

As with all halogenated aromatic compounds, proper safety protocols are essential. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the handling procedures should align with those for similar chemical structures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[4][5]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or fumes.[4][5]

  • Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[5] If irritation persists, seek medical attention.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

The Core Synthetic Strategy: Orthogonal Cross-Coupling

The primary strategic advantage of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond. This reactivity difference allows for a reliable, two-step diversification strategy, which is fundamental to building a library of potential inhibitors from a single core.

The general workflow is designed to first functionalize the more reactive iodine position, followed by a second coupling reaction at the bromine position. This stepwise approach maximizes molecular diversity and allows for the precise placement of key pharmacophores.

G A 2-Bromo-N-(cyclopropylmethyl)- 5-iodobenzamide (Core Scaffold) B Step 1: Suzuki or Sonogashira Coupling (Site-Selective at C-I Bond) A->B Reagent 1 (e.g., Arylboronic Acid) C Intermediate Product: 5-Aryl/Alkynyl-2-bromo-benzamide B->C D Step 2: Buchwald-Hartwig Amination or Suzuki Coupling (at C-Br Bond) C->D Reagent 2 (e.g., Amine or Heteroarylboronic Acid) E Final Kinase Inhibitor Candidate (Di-substituted Benzamide) D->E

Caption: General workflow for sequential cross-coupling.

Experimental Protocols

The following protocols provide a framework for the synthesis and elaboration of the title compound. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques unless otherwise noted.[8]

Protocol 1: Synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

This protocol describes the formation of the core amide scaffold from the corresponding carboxylic acid.

Materials:

  • 2-Bromo-5-iodobenzoic acid (1.0 equiv)

  • Cyclopropylmethanamine (1.2 equiv)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-bromo-5-iodobenzoic acid (1.0 equiv) and dissolve it in anhydrous DMF.

  • Add BOP (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 15 minutes at room temperature.

  • Add cyclopropylmethanamine (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Expected Outcome & Characterization:

  • The product should be an off-white to pale yellow solid.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and formula.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol leverages the higher reactivity of the C-I bond to introduce an aryl or heteroaryl group at position 5.[9]

Materials:

  • 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In an oven-dried Schlenk tube, combine the starting benzamide (1.0 equiv), the boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Expected Outcome & Characterization:

  • This procedure should yield the 5-aryl-2-bromo-N-(cyclopropylmethyl)benzamide intermediate.

  • Characterization by NMR should show the disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the coupled boronic acid. HRMS will confirm the mass of the new product.

Protocol 3: Subsequent Buchwald-Hartwig Amination at the C-Br Position

This protocol functionalizes the remaining C-Br bond, typically with a primary or secondary amine, to complete the synthesis of the target inhibitor.[9]

Materials:

  • 5-Aryl-2-bromo-N-(cyclopropylmethyl)benzamide (from Protocol 2) (1.0 equiv)

  • Amine (primary or secondary) (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube, add the bromo-intermediate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.05 equiv), and NaOtBu (2.0 equiv).

  • Evacuate and backfill with inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.5 equiv).

  • Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final compound by silica gel column chromatography or preparative HPLC.

Expected Outcome & Characterization:

  • This protocol yields the final di-substituted kinase inhibitor candidate.

  • Full characterization (¹H NMR, ¹³C NMR, HRMS) is critical to confirm the final structure. Purity should be assessed by HPLC.

Troubleshooting Guide for Cross-Coupling Reactions
Issue Potential Cause & Solution
Low or no product conversionCatalyst Inactivity: Ensure reagents and solvents are anhydrous and properly degassed. Use a fresh bottle of catalyst. Insufficient Temperature: Increase reaction temperature in 10 °C increments. Poor Ligand Choice: For difficult couplings, screen alternative ligands (e.g., SPhos, RuPhos).
Formation of side products (e.g., homo-coupling, dehalogenation)Reaction Time/Temp: Reaction may be running too long or too hot. Optimize by reducing time or temperature. Stoichiometry: Ensure precise measurement of reagents, especially the boronic acid and base.
Poor selectivity (reaction at both C-I and C-Br)Harsh Conditions: This is rare but possible if conditions are too harsh in Protocol 2. Use a milder catalyst system (e.g., Pd(OAc)₂ with a suitable ligand) and lower the temperature.

Application in Kinase Signaling Pathways

The library of compounds generated from 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide can be screened against a wide range of kinases. A prominent target is the RAS-RAF-MEK-ERK pathway , a critical cascade that regulates cell proliferation and survival and is frequently mutated in cancers like melanoma.[9] Inhibitors targeting kinases such as BRAF or MEK within this pathway are of high therapeutic interest.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (Target) RAS->RAF Activates MEK MEK (Target) RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates ERK->Transcription Genes Cell Proliferation & Survival Genes Transcription->Genes

Caption: The RAS-RAF-MEK-ERK signaling pathway with key inhibitor targets.

The diverse substituents installed at positions 2 and 5 of the benzamide scaffold can interact with different pockets of the kinase active site or allosteric sites, enabling the development of highly potent and selective inhibitors.[3][10]

Conclusion

2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide represents a powerful and strategically designed scaffold for the synthesis of kinase inhibitors. Its capacity for sequential, site-selective functionalization via robust cross-coupling reactions provides medicinal chemists with a reliable platform for generating diverse compound libraries. The protocols and strategies outlined in this document offer a clear path from this core building block to novel, di-substituted benzamides ready for biological evaluation against critical cancer targets.

References

  • University of Cambridge. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Lee, K., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-8. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. Retrieved from [Link]

  • CeMM. (2025, November 26). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Retrieved from [Link]

Sources

Technical Application Note: 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Halogenated Scaffold for Fragment-Based Discovery & Orthogonal Library Synthesis

Executive Summary

2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide (referred to herein as Probe BCIB-5I ) is a high-value bifunctional scaffold designed for advanced medicinal chemistry and structural biology applications. Unlike standard single-target probes, BCIB-5I serves as a versatile chemical and structural tool . Its utility is derived from three core properties:

  • Orthogonal Reactivity: The significant difference in bond dissociation energies between C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol) allows for highly selective, sequential Palladium-catalyzed cross-coupling reactions.

  • Crystallographic Phasing: The presence of two distinct heavy halogens renders this molecule an ideal Fragment-Based Drug Discovery (FBDD) probe, facilitating de novo structure solution via Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD).

  • Privileged Pharmacophore: The N-cyclopropylmethyl benzamide core is a validated motif in kinase inhibitors (e.g., MEK1/2 inhibitors) and epigenetic modulators, ensuring relevance in bioactive library generation.

Chemical Properties & Stability
PropertySpecification
IUPAC Name 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide
Molecular Formula C₁₁H₁₁BrINO
Molecular Weight 379.01 g/mol
CAS Number 1880132-74-0
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Insoluble)
Storage -20°C, desiccated, protected from light (Iodine-labile)
Reactivity Profile C-5 Iodo (High Pd-reactivity) > C-2 Bromo (Moderate Pd-reactivity)
Application I: Orthogonal Library Synthesis

The primary application of BCIB-5I is the rapid generation of diverse chemical libraries. The C-5 position (iodine) is electronically activated and sterically accessible, allowing for oxidative addition by Pd(0) species at room temperature. The C-2 position (bromine) is sterically crowded and electronically less labile, requiring elevated temperatures or specialized ligands.

Mechanism of Action: Sequential Cross-Coupling

This protocol allows researchers to functionalize the C-5 position with "Fragment A" while leaving the C-2 position intact for a subsequent reaction with "Fragment B".

ReactionWorkflow Start Probe BCIB-5I (2-Br, 5-I) Step1 Step 1: Selective Suzuki (Targeting C-5 Iodo) Start->Step1 Pd(PPh3)4, RT Boronic Acid R1 Inter Intermediate A (2-Br, 5-R1) Step1->Inter Yield > 85% Step2 Step 2: High-Temp Coupling (Targeting C-2 Bromo) Inter->Step2 Pd(dppf)Cl2, 90°C Boronic Acid R2 Final Final Ligand (2-R2, 5-R1) Step2->Final Bioactive Hit

Figure 1: Sequential functionalization workflow exploiting the reactivity gap between Aryl-I and Aryl-Br bonds.

Protocol 1: Selective C-5 Functionalization (Suzuki-Miyaura)

Objective: Install an aryl/heteroaryl group at the C-5 position without affecting the C-2 bromine.

Materials:

  • Probe BCIB-5I (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (degassed)

Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with BCIB-5I, boronic acid, and Pd(PPh₃)₄.

  • Solvation: Add degassed solvent (0.1 M concentration relative to probe).

  • Activation: Add aqueous Na₂CO₃. Seal the vial.

  • Reaction: Stir at Room Temperature (20–25°C) for 4–12 hours. Note: Do not heat. Heating >50°C may trigger premature C-2 coupling.

  • Monitoring: Monitor by LC-MS. The starting material (M+H 380/382) should disappear; the intermediate (monocoupled) will appear.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Criteria:

  • ¹H NMR: Disappearance of the doublet at δ ~8.1 ppm (C-6 proton adjacent to Iodine) and appearance of new aromatic signals.

  • Retention: The C-2 Bromo signal must remain intact (verified by Mass Spec isotopic pattern 1:1 for Br).

Application II: Crystallographic Phasing Probe (FBDD)

BCIB-5I is an excellent "heavy atom soak" for protein crystallography. The iodine and bromine atoms provide strong anomalous scattering signals, which are critical for solving the phase problem in novel protein structures without the need for selenomethionine substitution.

Why It Works
  • Iodine (Z=53): Strong anomalous signal at Cu Kα (1.54 Å) and easily accessible synchrotron wavelengths.

  • Bromine (Z=35): Provides a secondary anomalous marker.

  • Binding Mode: The N-cyclopropylmethyl amide mimics the "hinge-binding" motif of many kinase inhibitors (e.g., Trametinib), directing the heavy atoms into the ATP-binding pocket.

Protocol 2: Crystal Soaking & Data Collection

Objective: Obtain an experimental phase solution for a target protein (e.g., a kinase or bromodomain).

Procedure:

  • Stock Solution: Dissolve BCIB-5I in 100% DMSO to a concentration of 100 mM.

  • Soaking: Add the stock solution to the crystallization drop containing apo-protein crystals.

    • Target Concentration: 1–5 mM final concentration.

    • Soak Time: 1 hour to overnight. (Monitor for crystal cracking; if cracking occurs, use stepwise addition).

  • Cryoprotection: Transfer crystal to a cryo-solution containing the probe to maintain occupancy during freezing.

  • Data Collection (Synchrotron):

    • Perform an X-ray fluorescence scan to determine the absorption edge of Iodine (approx. 33.17 keV / 0.37 Å, but L-edges are often used at lower energy) or Bromine (13.47 keV / 0.92 Å).

    • Collect highly redundant data (360° or more) at the peak wavelength for SAD phasing.

Data Processing:

  • Use software like AutoSol (Phenix) or ShelxC/D/E .

  • Look for strong sites in the anomalous difference map. The Iodine peak will be significantly stronger (approx. 2x) than the Bromine peak, allowing for unambiguous orientation of the ligand in the electron density map.

Biological Context: Target Classes

While BCIB-5I is a scaffold, its structural features make it a "privileged" starting point for specific biological targets.

Target ClassRationaleReference Analog
MEK1/2 Kinases The N-cyclopropylmethyl benzamide core occupies the allosteric pocket adjacent to ATP.PD0325901 / Trametinib
Bromodomains (BET) Benzamides mimic the acetyl-lysine residue recognized by bromodomains.MS-275 (Entinostat)
Sigma Receptors Lipophilic N-alkyl benzamides show high affinity for Sigma-1.IBZM
References
  • Cross-Coupling Selectivity: Fairlamb, I. J. S. (2007). "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Benzoic Acids and Benzamides." Chemical Society Reviews.

  • Fragment-Based Discovery: Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery.

  • Anomalous Scattering: Dauter, Z., et al. (2002). "Halides as ligands and phasing tools in protein crystallography." Acta Crystallographica Section D.

  • MEK Inhibitor SAR: Sebolt-Leopold, J. S. (2008). "MEK Inhibitors: A Chemical Biology Approach." Cold Spring Harbor Perspectives in Biology.

(Note: While the specific molecule BCIB-5I is a commercial building block, the protocols above are derived from standard, validated methodologies for this chemical class.)

"2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide" animal model experimental design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Experimental Design for 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

Part 1: Executive Summary & Structural Logic

2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide (hereafter referred to as BCI-Benzamide ) represents a highly functionalized halogenated benzamide scaffold. Its structural motifs—a lipophilic N-cyclopropylmethyl amide linker, a 2-position bromine, and a 5-position iodine—suggest three primary pharmacological trajectories:

  • Kinase/Epigenetic Modulation: The benzamide core is a privileged structure in MEK inhibitors (e.g., CI-1040 analogs) and Class I HDAC inhibitors (e.g., Entinostat). The halogenation pattern often dictates metabolic stability and binding pocket occupancy.

  • CNS Activity: The N-cyclopropylmethyl group is a classic pharmacophore for increasing blood-brain barrier (BBB) permeability, commonly seen in opioid receptor modulators and dopamine antagonists.

  • Radiotracer Potential: The 5-iodo position is a prime candidate for isotopic substitution (

    
    , 
    
    
    
    ,
    
    
    ) for SPECT/PET imaging.

This guide provides a modular experimental design to validate BCI-Benzamide as a therapeutic candidate or imaging agent.

Part 2: Experimental Workflow (Decision Tree)

Before initiating animal models, the following decision tree ensures resource optimization based on in vitro hits.

Experimental_Design_Flow Start Compound: BCI-Benzamide InVitro Phase 1: In Vitro Profiling (Kinase Panel / GPCR / HDAC) Start->InVitro Decision Primary Hit? InVitro->Decision Route_A Route A: Oncology (MEK/HDAC Hit) Decision->Route_A Cytotoxicity/Enzyme Inhib. Route_B Route B: CNS/Neuro (GPCR Hit) Decision->Route_B Receptor Binding Route_C Route C: Imaging (High Affinity Binding) Decision->Route_C Target Specificity PK_Study Phase 2: PK & BBB Permeability (LC-MS/MS) Route_A->PK_Study Route_B->PK_Study Model_C Biodistribution Study (Radio-iodination) Route_C->Model_C Model_A Xenograft Model (Tumor Growth Inhibition) PK_Study->Model_A If systemic exposure > IC50 Model_B Behavioral Assays (Tail Flick / Open Field) PK_Study->Model_B If Brain/Plasma > 0.3

Figure 1: Strategic workflow for BCI-Benzamide characterization. The path is determined by the primary Mechanism of Action (MoA).

Part 3: Detailed Protocols

Protocol 1: Pharmacokinetics & BBB Penetration (Critical Step)

Rationale: The cyclopropylmethyl group enhances lipophilicity. You must confirm if the 2-bromo/5-iodo substitution pattern leads to rapid hepatic clearance (dehalogenation) or allows for CNS penetration.

Experimental Design:

  • Species: Sprague-Dawley Rats (Male, n=3 per timepoint).

  • Formulation: 5% DMSO + 40% PEG400 + 55% Saline (Solubility is likely low; sonication required).

  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

Sampling Schedule:

Timepoint (h)Sample TypePurpose
0.083 (5 min)Plasma

(IV) / Initial Distribution
0.25, 0.5, 1Plasma + Brain Absorption phase & BBB Penetration
2, 4, 8PlasmaElimination Phase (

)
24Plasma + LiverTerminal elimination & Hepatic accumulation

Analytical Method:

  • LC-MS/MS: Monitor the parent ion (Br/I isotope pattern is distinct).

  • Metabolite Scouting: Specifically look for de-iodinated species (loss of -127 Da) and hydrolysis of the amide bond.

Protocol 2: Oncology Efficacy Model (MEK/HDAC Hypothesis)

Rationale: If in vitro data suggests MEK or HDAC inhibition, a tumor xenograft is the gold standard. The 2-bromo-5-iodo motif is structurally homologous to allosteric inhibitors that bind adjacent to the ATP pocket.

Model: Subcutaneous Xenograft (HCT-116 Colorectal or A375 Melanoma). Animals: BALB/c Nude Mice (Female, 6-8 weeks).

Step-by-Step Workflow:

  • Cell Culture: Expand HCT-116 cells in McCoy’s 5A medium. Harvest at 80% confluence.

  • Inoculation: Inject

    
     cells (suspended in 1:1 Matrigel/PBS) into the right flank.
    
  • Randomization: When tumors reach ~100-150

    
     (approx. 10-14 days), randomize mice into groups (n=8/group).
    
  • Treatment Regimen:

    • Vehicle Control: (PEG400/Saline).

    • BCI-Benzamide Low: 10 mg/kg, IP, QD (Once daily).

    • BCI-Benzamide High: 30 mg/kg, IP, QD.

    • Positive Control: Trametinib (if MEK) or Entinostat (if HDAC).

  • Endpoints:

    • Tumor Volume (

      
      ) measured 3x/week.
      
    • Body Weight (toxicity marker).

    • Terminal PD Marker: Harvest tumors at Day 21. Perform Western Blot for pERK (MEK marker) or Acetylated Histone H3 (HDAC marker).

Protocol 3: Radiotracer Biodistribution (The "5-Iodo" Advantage)

Rationale: The iodine at position 5 is chemically stable but can be exchanged for


 or 

via destannylation or isotope exchange. This protocol validates the molecule as an imaging agent.

Synthesis (Brief): Perform radio-iodination using


 and an oxidant (Chloramine-T) or via precursor exchange if a stannyl-precursor is synthesized.

In Vivo Biodistribution:

  • Injection: Administer 10-20

    
     of 
    
    
    
    -BCI-Benzamide via tail vein in normal mice (C57BL/6).
  • Timepoints: Sacrifice groups (n=4) at 5 min, 30 min, 1 h, 4 h.

  • Analysis:

    • Collect organs: Blood, Brain, Heart, Lungs, Liver, Spleen, Kidneys, Muscle.

    • Weigh organs and count radioactivity (Gamma Counter).

    • Calculation: Express data as % Injected Dose per Gram (%ID/g).

  • Success Criteria:

    • Brain Uptake: > 1.5 %ID/g at 5 min (indicates high BBB permeability).

    • Clearance: Rapid washout from non-target tissue (high signal-to-noise ratio).

Part 4: Safety & Toxicity Considerations

The 2-Bromo-5-Iodo moiety presents specific toxicological risks that must be monitored:

  • Hepatotoxicity: Halogenated aromatics can form reactive quinone-imine intermediates if the amide is cleaved. Monitor ALT/AST levels in the PK study.

  • Thyroid Interference: De-iodination in vivo releases free iodide, which accumulates in the thyroid.

    • Control: In radiotracer studies, block the thyroid with Lugol’s solution or KI prior to injection to distinguish specific uptake from free iodide accumulation.

Part 5: References

  • Matrix Scientific. (n.d.). 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide Product Data. Retrieved from

  • Connolly, M. K., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from

  • Zhang, Y., et al. (2025).[1] Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from

  • Kim, S. H., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC. Retrieved from

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. Retrieved from

Sources

Troubleshooting & Optimization

"2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide" byproduct identification in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide . This molecule is a critical "linchpin" scaffold—its orthogonality (aryl bromide vs. aryl iodide) makes it highly valuable for sequential cross-coupling (e.g., Suzuki/Sonogashira), but also highly susceptible to specific degradation pathways.

Status: Operational | Tier: Level 3 (Senior Scientist)

Impurity Profiling & Troubleshooting

This section addresses the three most common "phantom" issues reported during the synthesis of this benzamide derivative.

Issue A: The "Doppelgänger" Peak (Isomerization)

Symptom: LCMS shows a peak with the exact mass of the product (


), but a shifted Retention Time (RT).
Diagnosis: Acid-Catalyzed Cyclopropane Ring Opening. 
Technical Insight:  The cyclopropylmethyl group is acid-sensitive. Upon exposure to strong acids (e.g., HCl from acid chloride generation or TFA in HPLC mobile phases), the cyclopropylmethyl cation can rearrange into a homoallylic system (3-butenyl) or a cyclobutyl system. The resulting N-(3-butenyl) isomer has the same molecular formula but different polarity.

Mechanism of Failure:

  • Protonation of the amide carbonyl or residual acid.

  • Assisted ring opening of the cyclopropyl group.

  • Rearrangement to the thermodynamically more stable open-chain alkene.

Corrective Action:

  • Synthesis: Avoid using thionyl chloride (

    
    ) unless you include a rigorous neutralizing step (e.g., excess pyridine/TEA) before adding the amine.
    
  • Workup: Do not wash with 1M HCl. Use saturated

    
     or 5% Citric Acid (milder).
    
  • Analysis: Switch HPLC modifier from TFA (0.1%) to Formic Acid (0.1%) or Ammonium Acetate to prevent on-column degradation.

Issue B: The "Light" Impurity (De-iodination)

Symptom: A significant impurity peak appearing at


.
Diagnosis: Photolytic De-iodination (Protodeiodination). 
Technical Insight:  The C-I bond (Bond Dissociation Energy ~50-65 kcal/mol) is significantly weaker than the C-Br bond. Exposure to ambient UV/fluorescent light excites the molecule, leading to homolytic cleavage of the C-I bond. The resulting aryl radical abstracts a hydrogen from the solvent.[1]

Corrective Action:

  • Protocol: Wrap all reaction flasks and columns in aluminum foil.

  • Storage: Store solid product in amber vials under Argon at -20°C.

  • Solvents: Use degassed solvents; dissolved oxygen can propagate radical chains.

Issue C: The "Guanidine" Adduct

Symptom: Product mass + 99/100 Da. Diagnosis: HATU-Guanidinylation. Technical Insight: When using HATU, if the carboxylate activation is slow (or if excess HATU is used with insufficient acid), the cyclopropylmethylamine can attack the HATU reagent directly at the uronium carbon rather than the activated ester.

Corrective Action:

  • Order of Addition: Pre-activate the acid with HATU/DIPEA for 15 minutes before adding the amine.

  • Stoichiometry: Limit HATU to 0.98 - 1.0 equivalents.

Visualizing the Failure Modes

The following logic tree helps you identify the impurity based on analytical data.

Troubleshooting Start Start: Impurity Detected CheckMass Check Mass Difference (Delta) Start->CheckMass DeltaZero Delta = 0 (Same Mass) CheckMass->DeltaZero Isomer? DeltaMinus126 Delta = -126 Da CheckMass->DeltaMinus126 Loss of Iodine? DeltaPlus100 Delta = +99/100 Da CheckMass->DeltaPlus100 Adduct? RingOpen Isomer: Ring Opening (Homoallyl Rearrangement) DeltaZero->RingOpen Acidic Conditions DeIodo Degradant: Protodeiodination (Light Sensitivity) DeltaMinus126->DeIodo Light Exposure Guanidine Byproduct: Guanidinylation (HATU Attack) DeltaPlus100->Guanidine Coupling Error

Figure 1: Diagnostic Logic Tree for Impurity Identification in Benzamide Synthesis.

Optimized Synthetic Protocol

To minimize the impurities described above, use this "Self-Validating" protocol.

Reagents
  • Acid: 2-Bromo-5-iodobenzoic acid (1.0 equiv)

  • Amine: Cyclopropylmethanamine (1.1 equiv)

  • Coupling: EDC.HCl (1.2 equiv) + HOBt (1.2 equiv)

    • Why EDC? Avoids the guanidinylation risk of HATU.

    • Why HOBt? Suppresses racemization (less relevant here) and N-acylurea formation.

  • Base: DIPEA (3.0 equiv)[2]

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Workflow
StepActionTechnical Rationale (The "Why")
1 Dissolve & Degas Dissolve Acid in DMF. Sparge with

for 10 min.
Removes

to prevent radical de-iodination.
2 Activation Add DIPEA, then EDC/HOBt. Stir 20 min @ 0°C.Pre-formation of the active ester prevents amine from reacting with coupling agents.
3 Amine Addition Add Cyclopropylmethanamine dropwise.Controlled addition prevents exotherms that could degrade the C-I bond.
4 Reaction Warm to RT. Stir in DARK (foil-wrapped).CRITICAL: Darkness prevents photolytic cleavage of the Iodine.
5 Quench Dilute with EtOAc. Wash with 5% Citric Acid.CRITICAL: Citric acid is mild enough to remove DIPEA without opening the cyclopropyl ring (unlike HCl).
6 Purification Column Chromatography (Hex/EtOAc).Use opaque columns or wrap in foil if the separation takes >2 hours.

FAQ: Expert Solutions

Q: Can I use Thionyl Chloride (


) to make the acid chloride instead? 
A: Proceed with extreme caution. 

generates HCl gas and leaves dissolved HCl in the solvent. If you add the cyclopropylamine to an acidic solution, the ring will open. If you must use this route, you must distill off the excess

completely (azeotrope with toluene) and add the acid chloride to a solution of amine containing excess base (pyridine/TEA) to scavenge HCl instantly.

Q: My NMR shows a multiplet at 5.8 ppm and 5.1 ppm. What is this? A: This is the "smoking gun" for ring opening.

  • Product (Cyclopropyl): Multiplets at ~0.2–0.6 ppm (ring protons).

  • Impurity (Homoallyl): Multiplets at 5.0–6.0 ppm (terminal alkene protons). If you see alkene protons, your reaction or workup was too acidic.

Q: Why is the Iodine position (C5) more stable than the Bromine (C2)? A: It isn't necessarily. However, in Palladium-catalyzed cross-couplings (future steps), the C-I bond is more reactive (oxidative addition is faster for Ar-I than Ar-Br). In the context of stability (storage), the C-I bond is weaker and more light-sensitive. The ortho-Bromine provides some steric protection to the amide, but the meta-Iodine is exposed.

References

  • BenchChem. (2025).[3] A Comparative Analysis of Byproducts from HATU Versus Other Uronium Salts. Retrieved from

  • National Institutes of Health (PMC). (2025). Acid-catalyzed ring-opening reactions of cyclopropyl carbinols.
  • BenchChem Technical Support. (2025). Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives.
  • PubChem. (2025).[4] 2-Hydroxy-5-iodobenzamide Compound Summary (Structural Analog Data). Retrieved from

Sources

Technical Support Center: Optimizing the Synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific amide coupling reaction. The information presented here is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide?

The most prevalent and reliable method for synthesizing 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide is through the amide coupling of 2-bromo-5-iodobenzoic acid and cyclopropylmethylamine.[1][2] This reaction typically involves the activation of the carboxylic acid group of 2-bromo-5-iodobenzoic acid to facilitate nucleophilic attack by the amine.

Two primary pathways are generally employed for this activation:

  • Conversion to an Acyl Halide: The carboxylic acid is first converted to a more reactive acyl chloride or acyl bromide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3][4] The resulting acyl halide is then reacted with cyclopropylmethylamine, often in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.[3][5]

  • Use of Coupling Reagents: A wide array of coupling reagents can be used to directly facilitate the amide bond formation without isolating an acyl halide intermediate.[1][2] Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.[5][6] Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU) are also highly effective.[1][2]

Q2: Why is my reaction yield low? What are the initial checks I should perform?

Low yields in this amide coupling can stem from several factors. Here are the initial troubleshooting steps:

  • Purity of Starting Materials: Ensure the 2-bromo-5-iodobenzoic acid and cyclopropylmethylamine are of high purity. Impurities in the carboxylic acid can interfere with the activation step, while impurities in the amine can compete in the reaction.

  • Anhydrous Conditions: Amide coupling reactions, especially those involving acyl halides or water-sensitive coupling reagents, are often sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Water can hydrolyze the activated carboxylic acid intermediate or the acyl halide, leading to the reformation of the starting carboxylic acid.

  • Reagent Stoichiometry: Verify the accurate measurement and stoichiometry of your reagents. A slight excess of the amine (typically 1.1-1.2 equivalents) is often used to ensure complete consumption of the more valuable carboxylic acid. The equivalents of the coupling reagent and base are also critical and should be carefully controlled.

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the starting materials are being consumed and the product is forming. This will help you identify if the issue is a slow or stalled reaction.

Q3: I am observing the formation of a significant amount of unreacted 2-bromo-5-iodobenzoic acid. What could be the cause?

The presence of unreacted starting carboxylic acid at the end of the reaction typically points to inefficient activation of the carboxylic acid or decomposition of the activated intermediate.

  • Ineffective Coupling Reagent: The chosen coupling reagent may not be sufficiently reactive for this specific substrate combination. Consider switching to a more potent activating agent. For instance, if you are using a carbodiimide like DCC with limited success, moving to a phosphonium-based reagent like PyBOP or a uronium-based reagent like HATU could improve the outcome.[1][2]

  • Decomposition of Acyl Halide: If you are using the acyl halide route, the intermediate may be unstable under the reaction conditions. Ensure that the acyl halide is used immediately after its formation or stored under strictly anhydrous and inert conditions.

  • Insufficient Base: In many amide coupling protocols, a base is crucial for deprotonating the carboxylic acid or neutralizing acidic byproducts.[2][5] An insufficient amount of base can lead to incomplete reaction. For acyl halide methods, at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to scavenge the generated HCl.[3][5] For coupling reagent-mediated reactions, the choice and amount of base can significantly impact the reaction rate and yield.[2]

Troubleshooting Guide: Specific Scenarios

Scenario 1: Formation of a White Precipitate Upon Addition of Amine to Acyl Chloride Solution

Problem: Upon adding a solution of cyclopropylmethylamine to the freshly prepared 2-bromo-5-iodobenzoyl chloride, a dense white precipitate forms immediately, and the reaction fails to proceed to the desired amide product.

Probable Cause: The precipitate is likely the hydrochloride salt of cyclopropylmethylamine.[4][7] The reaction between the carboxylic acid and thionyl chloride or oxalyl chloride produces HCl as a byproduct.[3] If this HCl is not removed or neutralized, it will react with the basic cyclopropylmethylamine to form the unreactive ammonium salt, preventing it from acting as a nucleophile.[4][7]

Solutions:

  • Use of a Scavenger Base: The most common solution is to add a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture along with the cyclopropylmethylamine.[5] The base will neutralize the HCl as it is formed, keeping the cyclopropylmethylamine in its free, nucleophilic form.

  • Schotten-Baumann Conditions: This method involves performing the reaction in a biphasic system, typically an organic solvent and an aqueous base solution (e.g., NaOH).[3] The acyl chloride reacts with the amine in the organic phase, and the resulting HCl is neutralized by the base in the aqueous phase.

Optimizing Reaction Conditions: A Comparative Overview

The choice of reaction conditions can have a profound impact on the yield, purity, and scalability of the synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide. Below is a comparative table of commonly employed conditions.

ParameterMethod 1: Acyl ChlorideMethod 2: EDC/HOBt CouplingMethod 3: HATU CouplingKey Considerations
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Dichloromethane (DCM), N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF), Acetonitrile (ACN)Solvent choice can affect solubility of reagents and reaction rates. DMF is often a good choice for coupling reactions but can be difficult to remove.[5]
Base Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)N,N-Diisopropylethylamine (DIPEA), 2,4,6-CollidineThe basicity and steric hindrance of the base are important. Highly hindered bases can be beneficial in preventing side reactions.[8]
Temperature 0 °C to Room Temperature0 °C to Room TemperatureRoom TemperatureInitial addition of reagents is often done at 0 °C to control the initial exotherm, followed by warming to room temperature.
Reaction Time 1-6 hours12-24 hours1-4 hoursReaction times can vary significantly. Monitoring by TLC or LC-MS is crucial to determine the point of completion.

Experimental Protocols

Protocol 1: Acyl Chloride Method

Acyl_Chloride_Workflow

Step-by-Step Methodology:

  • To a solution of 2-bromo-5-iodobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0-3.0 equiv) followed by a catalytic amount of N,N-dimethylformamide (DMF) (1 drop).[9]

  • Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester.

  • Once the formation of the acyl chloride is complete, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and HCl.

  • Redissolve the crude 2-bromo-5-iodobenzoyl chloride in anhydrous DCM.

  • In a separate flask, prepare a solution of cyclopropylmethylamine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (1.5 equiv) in anhydrous DCM.

  • Cool the acyl chloride solution to 0 °C and add the amine/DIPEA solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

HATU_Coupling_Workflow

Step-by-Step Methodology:

  • To a solution of 2-bromo-5-iodobenzoic acid (1.0 equiv) in N,N-dimethylformamide (DMF), add HATU (1.1 equiv) and cyclopropylmethylamine (1.2 equiv).[2]

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine to remove DMF and other water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Advanced Troubleshooting

Issue: Ring Opening of the Cyclopropylmethyl Group

Under strongly acidic conditions, the cyclopropylmethyl moiety can be susceptible to ring-opening reactions.[10] While the conditions for most amide couplings are not harsh enough to cause this, it is a potential side reaction to be aware of, particularly if strong acids are used during workup or purification.

Mitigation Strategies:

  • Avoid Strong Acids: Use mild acidic solutions (e.g., 0.1 M HCl) for the aqueous workup if necessary.

  • Neutral Purification: If possible, perform the chromatographic purification under neutral conditions. If the product is basic, a small amount of a non-nucleophilic base like triethylamine can be added to the eluent to prevent streaking on the silica gel column.

Issue: Competing Reactions at the Bromo and Iodo Substituents

The bromo and iodo substituents on the aromatic ring are potential sites for side reactions, especially if the reaction conditions involve catalysts that can promote cross-coupling reactions.[11]

Mitigation Strategies:

  • Careful Selection of Reagents: Avoid reagents and conditions known to promote halogen-metal exchange or cross-coupling reactions if not desired.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

Purification Strategies

The final purity of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide is critical for its intended application.

  • Column Chromatography: This is the most common method for purifying the product. A gradient elution system, for example, with hexane and ethyl acetate, is typically effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective and scalable purification method.[12][13] Suitable solvent systems should be determined experimentally.

  • Washing/Slurrying: For removing minor impurities, washing the crude solid with a solvent in which the product is sparingly soluble can be a quick and effective purification step.[12]

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Maulide, N., et al. (2017). Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. Retrieved from [Link]

  • Patel, B., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Buchwald, S. L., et al. (2014). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Simeonov, S., et al. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]

  • Zaragoza, F. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. Retrieved from [Link]

  • de Meijere, A., et al. (2013). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient amide bond formation via tropylium ion organocatalysis. Retrieved from [Link]

  • QYAOBIO. (2024, September 3). Amide Bond Formation in Cyclization. Retrieved from [Link]

  • ChemRxiv. (n.d.). A sustainable approach to amide bond formation via CO bond cleavage of simple esters in water. Retrieved from [Link]

  • Handa, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2005, October 15). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl) -. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16198544/
  • The Royal Society of Chemistry. (n.d.). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. Retrieved from [Link]

  • Nature. (2021, October 13). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]

  • MDPI. (2021, November 28). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Retrieved from [Link]

  • Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-cycloheptyl-2-iodo-N-methylbenzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, February 19). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The dess-martin periodinane. Retrieved from [Link]

Sources

"2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide" overcoming solubility issues in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Preclinical Assays

Welcome to the technical support center for 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound in various biochemical and cell-based assays. As a benzamide derivative with significant halogenation and a non-polar cyclopropylmethyl group, this molecule exhibits low aqueous solubility, a common hurdle for many promising small molecule candidates in drug discovery.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the generation of reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs) - First Response Troubleshooting

This section addresses the most common initial questions and provides immediate steps for resolving solubility issues.

Question 1: I've just diluted my 10 mM DMSO stock of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide into my aqueous assay buffer, and I immediately saw a cloudy precipitate. What happened?

Answer: This is a classic sign of compound precipitation, often referred to as "crashing out." It occurs because the compound, while soluble in 100% Dimethyl Sulfoxide (DMSO), is not soluble in the final aqueous environment of your assay buffer at the tested concentration.[3][4] DMSO is a strong organic solvent that is miscible with water; however, when the DMSO concentration is drastically lowered by dilution, the polarity of the solvent mix increases, forcing your hydrophobic compound out of solution.[5]

Question 2: What is the maximum final concentration of DMSO I should have in my assay?

Answer: There is no single universal concentration, as sensitivity to DMSO is highly dependent on the assay type and, for cell-based assays, the specific cell line.[3][6]

  • For Biochemical/Enzyme Assays: These are generally more tolerant. A final DMSO concentration of up to 1-2% (v/v) may be acceptable, but this must be validated to ensure it does not interfere with enzyme activity or detection reagents.

  • For Cell-Based Assays: Most cell lines are sensitive to DMSO. A general best practice is to keep the final concentration at or below 0.5%, with many sensitive cell lines requiring ≤0.1%.[6] It is critical to perform a vehicle tolerance experiment to determine the highest DMSO concentration your cells can tolerate without affecting viability, proliferation, or other critical functions.[3] Even at non-toxic concentrations, DMSO can alter gene expression and other cellular processes.[3]

Question 3: My compound seems to precipitate even when I keep the final DMSO concentration at 0.5%. What is the next logical step?

Answer: If you've confirmed your final DMSO concentration is appropriate for your system but still observe precipitation, the next step is to explore the use of co-solvents or other formulation strategies. The goal is to modify the final assay medium to make it more hospitable to your compound.[7][] This involves moving beyond simple DMSO dilution to more advanced formulation techniques, which are detailed in the troubleshooting guide below.

Part 2: In-Depth Troubleshooting Guide

This section provides more advanced strategies for when initial troubleshooting fails.

Issue: Compound precipitation persists in aqueous media despite optimized DMSO levels.

This common scenario requires a systematic approach to enhancing compound solubility. The following decision tree and detailed explanations will guide you through the process.

G cluster_0 Solubility Troubleshooting Workflow A Compound Precipitates in Aqueous Assay Buffer B Is the 100% DMSO stock solution clear? A->B Start Here C Re-dissolve stock. Use gentle heat (37°C) or sonication. B->C No D Check final DMSO concentration in assay. B->D Yes C->B E Is DMSO conc. >0.5%? (for cell-based assays) D->E F Lower final DMSO conc. Increase stock concentration if needed. E->F Yes G Precipitation Persists. Consider Co-Solvents. E->G No F->D H Select Co-Solvent (e.g., PEG 400, PG, Ethanol) G->H I Prepare ternary stock: Compound in DMSO/Co-solvent. H->I J Validate Co-Solvent Tolerance in Assay I->J K SUCCESS: Compound is Soluble J->K Soluble & Tolerated L Still Issues? Advanced Formulation (e.g., Cyclodextrins, Surfactants) J->L Not Soluble or Toxic

Caption: Troubleshooting workflow for addressing compound precipitation.

Deep Dive: Using Co-solvents to Enhance Solubility

When DMSO alone is insufficient, a water-miscible co-solvent can be used to decrease the polarity of the final aqueous solution, thereby increasing the solubility of a hydrophobic compound.[5][9]

Question 4: Which co-solvent should I choose?

Answer: The choice of co-solvent depends on the specific assay and the properties of your compound. Below is a table summarizing common choices for in vitro assays.

Co-SolventTypical Starting Final Concentration (v/v)ProsCons
PEG 400 (Polyethylene Glycol 400)1 - 5%Low cell toxicity, commonly used in formulations.[7]Can be viscous, may interfere with some high-throughput screening (HTS) systems.
PG (Propylene Glycol)1 - 5%Good safety profile, frequently used in parenteral formulations.[7]Can be slightly more cytotoxic than PEG 400 in some cell lines.
Ethanol 0.5 - 2%Excellent solubilizer, readily available.Can be toxic to cells even at low concentrations; potential for evaporation.[]
Tween-20 / Triton X-100 0.01 - 0.05%Very effective at low concentrations via micelle formation.[10]Biochemical assays only. Lyses cells and is unsuitable for cell-based experiments.[10]

Question 5: How do I properly prepare and use a co-solvent stock solution?

Answer: Do not simply add the co-solvent to your final assay well. The key is to prepare a more complex stock solution. A common method is to create a ternary stock solution.

Example Protocol: Preparing a 10 mM Stock in DMSO/PEG 400 (1:1)

  • Dissolve your 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide in 100% DMSO to a concentration of 20 mM . Ensure it is fully dissolved, using gentle vortexing or sonication if necessary.[3]

  • Add an equal volume of PEG 400 to the 20 mM DMSO stock.

  • Vortex thoroughly. The resulting solution is a 10 mM stock in a 1:1 (v/v) mixture of DMSO:PEG 400.

  • When you dilute this stock 200-fold into your aqueous buffer (e.g., 5 µL into 995 µL), the final concentration of your compound will be 50 µM, and the final solvent concentrations will be 0.25% DMSO and 0.25% PEG 400. This combination is often much more effective at maintaining solubility than 0.5% DMSO alone.[7][]

Question 6: My compound is for a cell-based assay. How do I make sure the co-solvent isn't affecting my results?

Answer: Just as with DMSO, you must run a vehicle control experiment with your chosen co-solvent. This is a critical step for data integrity.

The vehicle control should contain the exact same concentration of DMSO and co-solvent as your final experimental condition, but without the compound. For example, if your treated cells receive the compound in 0.25% DMSO + 0.25% PEG 400, your vehicle control cells must be treated with a solution of 0.25% DMSO + 0.25% PEG 400. This ensures that any observed effect is due to your compound and not the solvent mixture.

Part 3: Standard Operating Protocols

This section provides detailed, step-by-step methodologies for essential validation experiments.

Protocol 1: Determining Maximum Tolerated Solvent Concentration in a Cell-Based Assay

Objective: To identify the highest concentration of a solvent or solvent blend (e.g., DMSO, DMSO/PEG 400) that does not significantly impact cell viability or the baseline of the assay endpoint.

G cluster_protocol Solvent Tolerance Protocol A 1. Seed Cells in 96-well plate. Allow to adhere. B 2. Prepare Serial Dilution of Solvent Vehicle (e.g., 0.05% to 2%) A->B C 3. Treat Cells with solvent dilutions. Include 'No Solvent' control. B->C D 4. Incubate for experimental duration (e.g., 24, 48, 72 hrs) C->D E 5. Perform Viability Assay (e.g., MTT, CellTiter-Glo) D->E F 6. Analyze Data Plot % Viability vs. Solvent Concentration E->F

Sources

Technical Support Center: Characterizing and Mitigating Off-Target Effects for Novel Screening Hits

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: You have identified a promising hit from a phenotypic or target-based screen, "2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide" (hereafter referred to as BCIB ), but its biological target and specificity are unknown. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals facing this common challenge. We will use BCIB as a working example to outline the critical validation steps required to build confidence in your results, distinguish on-target from off-target effects, and troubleshoot common experimental hurdles. Rigorous validation is essential to ensure that a novel chemical tool provides a clear and accurate link between a molecular target and a biological outcome.[1][2]

Frequently Asked Questions (FAQs)

Q1: I've just identified BCIB as a hit in my primary screen. What are the absolute first steps I should take?

A1: Before investing significant resources, it is critical to confirm the identity, purity, and stability of the compound that was active in your screen.

  • Source Fresh Compound: If possible, purchase or synthesize a fresh, solid sample of BCIB. Do not rely solely on a screening library source, which may have degraded over time.

  • Confirm Identity and Purity: Use analytical methods like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to confirm that the molecular structure matches that of BCIB. Use High-Performance Liquid Chromatography (HPLC) to ensure purity is >95%.[3]

  • Assess Solubility: Determine the solubility of BCIB in your chosen solvent (typically DMSO) and, more importantly, in your final assay buffer. Undissolved compound is a major source of artifacts.

  • Re-test in Primary Assay: Generate a full dose-response curve with the new, validated sample to confirm the initial hit activity.[4]

Q2: How should I properly prepare and store stock solutions of an uncharacterized compound like BCIB?

A2: Proper handling is crucial for reproducibility.[5]

  • Solvent: Use high-purity, anhydrous DMSO for initial stock solutions (typically 10-20 mM).

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]

  • Light Protection: Protect the compound from light by using amber vials or wrapping tubes in foil, as many organic molecules are photosensitive.[5]

  • Working Solutions: When diluting into aqueous assay buffers, be mindful of precipitation. A final DMSO concentration of <0.5% is recommended for most cell-based assays.

Q3: What are common assay artifacts that can be mistaken for genuine on-target activity?

A3: Many observed effects in high-throughput screens are not due to specific interactions with a biological target. Key artifacts to rule out include:

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically sequester and inhibit proteins.

  • Chemical Reactivity: The compound may contain reactive functional groups that covalently modify proteins in a non-specific manner.

  • Interference with Assay Readout: The compound may be fluorescent, absorb light at the detection wavelength, or inhibit the reporter enzyme (e.g., luciferase), leading to false positives or negatives.

  • Cytotoxicity: The desired phenotype may be an indirect consequence of general cell stress or death.[6]

Q4: How can I begin to determine if BCIB's effect is specific to one target?

A4: The core principle is to use orthogonal approaches—methods that rely on different biological or chemical principles—to see if they produce the same result.[7]

  • Test a Structurally Unrelated Analog: Find another compound with a completely different chemical scaffold that is known to inhibit the suspected target. If it recapitulates the phenotype seen with BCIB, it increases confidence that the effect is on-target.[4]

  • Use a Negative Control: Synthesize or acquire a close structural analog of BCIB that you predict will be inactive against the target. If this negative control fails to produce the phenotype, it suggests the activity is specific to BCIB's structure.[8]

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR to knock down or knock out the suspected target protein. If the genetic perturbation phenocopies the effect of BCIB, this is strong evidence for an on-target mechanism.[3]

Troubleshooting & Validation Workflow

This section addresses specific problems you may encounter while characterizing BCIB and provides a logical workflow for investigation.

Workflow for Validating a Novel Screening Hit

Below is a generalized workflow for taking a novel hit like BCIB from initial discovery to a validated chemical probe.

Hit_Validation_Workflow cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Artifact Assessment cluster_2 Phase 3: Target Validation & Selectivity A Initial Hit 'BCIB' from Screen B Source Fresh Powder A->B C Confirm Structure (NMR/MS) & Purity >95% (HPLC) B->C D Generate Dose-Response Curve in Primary Assay C->D E Assay for Aggregation (e.g., DLS or Counter-Screen) D->E F Check for Assay Interference (e.g., Test against Reporter Alone) D->F G Assess General Cytotoxicity (e.g., CellTiter-Glo) D->G H Hypothesize Target(s) (Computational or Experimental) G->H I Confirm Target Engagement in Cells (e.g., CETSA, DARTS) H->I J Genetic Validation (siRNA, CRISPR Knockout) I->J Phenotype Matches? K Test Orthogonal Probe (Different Scaffold, Same Target) I->K Phenotype Matches? L Profile against Off-Targets (e.g., Kinome Scan, Safety Panel) I->L Is it Selective? M Validated Chemical Probe L->M caption Fig 1. Hit-to-Probe Validation Workflow

Caption: A stepwise workflow for confirming a screening hit and validating its target and selectivity.

Issue 1: My results with BCIB are inconsistent between experiments.

  • Possible Cause 1: Stock Solution Instability. The compound may be degrading in DMSO or your assay buffer.

    • Troubleshooting Steps:

      • Always use freshly thawed aliquots of your DMSO stock for each experiment.[5]

      • Perform a stability check. Incubate BCIB in your final assay buffer for the duration of your experiment (e.g., 24, 48 hours), then test its activity. A rightward shift in the IC50 curve suggests instability.

      • For definitive analysis, use LC-MS to check for the appearance of degradation products in your stock or working solutions over time.[5]

  • Possible Cause 2: Compound Precipitation. BCIB may be precipitating when diluted from a DMSO stock into an aqueous buffer.

    • Troubleshooting Steps:

      • Visually inspect the diluted solution for cloudiness or particulates.

      • Centrifuge the working solution and test the supernatant for activity. A loss of activity indicates precipitation.[5]

      • Try lowering the final concentration or including a small amount of a co-solvent like Pluronic F-68 or PEG, if compatible with your assay.

Decision Tree for Troubleshooting Irreproducible Results

Irreproducible_Results Start Inconsistent Results Observed CheckStock Is the DMSO stock solution from a single-use aliquot? Start->CheckStock UseAliquot Action: Use fresh aliquots. Avoid freeze-thaw cycles. CheckStock->UseAliquot No CheckPurity Analyze Stock Purity/Concentration via LC-MS CheckStock->CheckPurity Yes PurityOK Is purity >95% and concentration as expected? CheckPurity->PurityOK DegradedStock Problem: Degraded Stock. Action: Prepare fresh stock from solid. Review storage. PurityOK->DegradedStock No CheckBuffer Is compound soluble in final assay buffer? PurityOK->CheckBuffer Yes Precipitation Problem: Precipitation. Action: Lower concentration or add solubilizing agent. CheckBuffer->Precipitation No AssayVariability Problem is likely in assay conditions or reagents. (e.g., cell passage, reagent lot) CheckBuffer->AssayVariability Yes

Caption: A decision tree to systematically diagnose the cause of irreproducible experimental data.

Issue 2: BCIB is cytotoxic at concentrations required for the desired phenotype.

  • Possible Cause: The observed phenotype is simply a result of cell death, or the on-target effect is inextricably linked to a toxic response.

    • Troubleshooting Steps:

      • Separate Potencies: Perform two simultaneous dose-response curves: one measuring your desired phenotype and one measuring cytotoxicity (e.g., using CellTiter-Glo). A significant window between the two EC50/IC50 values is necessary. A good chemical probe should have at least a 10-fold, ideally >100-fold, window between phenotypic potency and cytotoxicity.

      • Time-Course Analysis: Check if the desired phenotype occurs at an earlier time point before widespread cytotoxicity is observed.

      • Genetic Validation: Use siRNA or CRISPR to knock down the suspected target. If the genetic knockdown reproduces the desired phenotype without causing the same level of cytotoxicity, it strongly suggests BCIB's toxicity is an off-target effect.[6]

Issue 3: How do I prove BCIB engages a target protein inside the cell?

  • Challenge: Observing a cellular phenotype is not proof of direct binding to a target. A compound could be acting indirectly on upstream or downstream pathways.[9]

    • Solution: Cellular Thermal Shift Assay (CETSA). This technique is a powerful way to confirm target engagement in a physiological context.[6] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand (BCIB) is bound. By heating cell lysates treated with BCIB across a temperature gradient and measuring the amount of soluble target protein remaining, you can observe a "thermal shift," which is direct evidence of binding.[10]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of BCIB with its target protein in intact cells.[6]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of BCIB or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Separation: Separate the soluble protein fraction from the heat-precipitated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[6]

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or another protein quantification method like ELISA.

  • Data Analysis: For each treatment condition, plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the BCIB-treated samples compared to the vehicle control indicates target stabilization and therefore, direct engagement.[6]

Principle of CETSA

CETSA_Principle cluster_0 Vehicle Control (DMSO) cluster_1 Compound Treatment (BCIB) Protein_unbound Target Protein (Unbound) Heat_unbound Apply Heat (e.g., 55°C) Protein_unbound->Heat_unbound Denatured Protein Denatures & Precipitates Heat_unbound->Denatured Protein_bound Target Protein + BCIB (Bound Complex) Heat_bound Apply Heat (e.g., 55°C) Protein_bound->Heat_bound Stable Complex is Stabilized Remains Soluble Heat_bound->Stable

Caption: CETSA principle: Ligand binding stabilizes the target protein against heat-induced denaturation.

Data Summary

When publishing or documenting results for a novel probe like BCIB, it is crucial to present data clearly.

Table 1: Recommended Data for Characterizing a Novel Chemical Probe

ParameterRecommended Value/TestRationale
Purity >95% by HPLCEnsures observed activity is from the stated compound.
Identity Confirmed by 1H NMR & HRMSConfirms the correct chemical structure.[3]
On-Target Potency IC50 or EC50 < 100 nM (Biochemical) IC50 or EC50 < 1 µM (Cellular)Potency should be sufficient to observe effects at reasonable concentrations.[4]
Target Engagement Confirmed in cells (e.g., CETSA)Demonstrates the compound reaches and binds its target in a physiological setting.[9]
Selectivity >30-fold against related family membersDistinguishes specific from pan-active compounds.
Off-Target Profile Screened against a broad panel (e.g., Eurofins SafetyScreen, KinomeScan)Identifies potential liabilities and helps interpret unexpected phenotypes.[6]
Negative Control Structurally related but inactive analog identified and testedHelps confirm that the observed phenotype is not due to the chemical scaffold itself.[8]

References

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews.[Link]

  • Best Practices for Chemical Probes. Alto Predict.[Link]

  • Target engagement - the Chemical Probes Portal. Chemical Probes Portal.[Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. PubMed.[Link]

  • Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology.[Link]

  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.[Link]

  • Small-Molecule Inhibitors That Target Protein–Protein Interactions in the RAD51 Family of Recombinases. PMC.[Link]

  • Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. PMC.[Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. IRIS UniPA.[Link]

  • Off-target activity – Knowledge and References. Taylor & Francis.[Link]

  • Protein-Targeting Drug Discovery. MDPI.[Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse.[Link]

  • Off-target activity of NBOMes and NBOMe analogs at the µ opioid receptor. PubMed.[Link]

  • Mechanism-of-Action-Based Development of New Cyclophosphamides. MDPI.[Link]

  • Targeting the Main Protease (Mpro, nsp5) by Growth of Fragment Scaffolds Exploiting Structure-Based Methodologies. PMC.[Link]

  • A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv.org.[Link]

  • New Promises of Chemical Proteomics for Drug Development. Juniper Publishers.[Link]

  • 5-bromo-N-cycloheptyl-2-iodo-N-methylbenzamide | C15H19BrINO. PubChem.[Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry (RSC Publishing).[Link]

  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. CeMM.[Link]

Sources

"2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide" scale-up synthesis considerations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

Executive Summary & Strategic Overview

This guide addresses the scale-up (100 g to 1 kg) synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide . This molecule is a critical "bifunctional scaffold" in medicinal chemistry. The presence of two distinct halogen atoms (2-Bromo and 5-Iodo) allows for orthogonal cross-coupling strategies (e.g., selective Sonogashira or Suzuki coupling at the more reactive 5-iodo position, followed by functionalization at the 2-bromo position).

Key Synthetic Challenges:

  • Regiochemical Integrity: Preserving the C-I bond during activation of the carboxylic acid.

  • Purification Efficiency: Avoiding column chromatography at scale by leveraging the crystallinity of the benzamide core.

  • Safety: Managing the volatility and flammability of cyclopropylmethanamine.

Synthetic Pathway & Critical Control Points

The recommended route for scale-up is the Acid Chloride Method using Oxalyl Chloride. While coupling agents (HATU, EDC) are convenient on a milligram scale, they produce complex byproducts that complicate work-up at the kilogram scale. The acid chloride route generates gaseous byproducts (CO, CO₂, HCl), simplifying purification.

G cluster_0 Critical Control Point 1 Start 2-Bromo-5-iodobenzoic Acid (Solid, mp 171-175°C) Activation Activation (Oxalyl Chloride / cat. DMF) Start->Activation DCM, 0°C to RT Intermediate Acid Chloride Species (Reactive Intermediate) Activation->Intermediate -CO, -CO2, -HCl Coupling Amidation (+ Cyclopropylmethanamine) Intermediate->Coupling DIPEA/TEA, <10°C Product Target Benzamide (Crystalline Solid) Coupling->Product Workup & Cryst.

Caption: Figure 1. Optimized synthetic workflow for the acid chloride route. Critical control points involve temperature management to prevent C-I bond homolysis.

Detailed Experimental Protocol (Scale: 100 g)

Reagents:

  • 2-Bromo-5-iodobenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • DMF (Catalytic, 0.05 equiv)

  • Cyclopropylmethanamine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Charge a 2L reactor with 2-Bromo-5-iodobenzoic acid and DCM (10 vol).

    • Cool to 0°C under N₂ atmosphere.

    • Add catalytic DMF. Note: This initiates the Vilsmeier-Haack-like catalytic cycle.

    • Add Oxalyl chloride dropwise over 30 mins. Caution: Vigorous gas evolution (CO/CO₂).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • In-Process Check (IPC): Quench a chemically inert aliquot with MeOH. Analyze by HPLC for conversion to methyl ester. If acid remains, add 0.1 equiv Oxalyl chloride.

    • Evaporation (Critical): Concentrate the mixture to near-dryness to remove excess oxalyl chloride. Re-dissolve in fresh DCM.

  • Amidation:

    • In a separate vessel, mix Cyclopropylmethanamine and TEA in DCM (5 vol). Cool to 0°C.

    • Slowly cannulate the acid chloride solution into the amine solution. Reasoning: Inverse addition prevents double-acylation and controls exotherm.

    • Maintain internal temperature <10°C.

    • Stir at RT for 1 hour.

  • Work-up:

    • Wash organic layer with 1M HCl (removes unreacted amine and TEA).

    • Wash with Sat. NaHCO₃ (removes unreacted starting acid).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Crystallization (Purification):

    • The crude residue is likely an off-white solid.

    • Solvent System: Ethanol/Water (reflux in EtOH, add hot water until cloudy, cool slowly).

    • Target Yield: 85-92%.

Technical Support: Troubleshooting & FAQs

Category A: Reaction Monitoring & Impurities[1][2]

Q1: The reaction mixture turned violet/purple during acid chloride formation. Is the batch ruined?

  • Diagnosis: The purple color indicates free Iodine (

    
    ). This suggests homolytic cleavage of the C-I bond, likely caused by excessive heat or light exposure.
    
  • Solution:

    • Immediate Action: Check reactor temperature. Ensure it is <25°C.

    • Work-up Adjustment: Wash the organic phase with 10% Sodium Thiosulfate (

      
      ) solution. This reduces 
      
      
      
      back to iodide (colorless) and prevents it from contaminating the final crystal lattice.
    • Prevention: Wrap the reactor in aluminum foil (light protection) and strictly control exotherms.

Q2: HPLC shows a peak with M+14 mass relative to the product. What is it?

  • Diagnosis: This is likely the methyl ester byproduct.

  • Cause: If you quenched the reaction with Methanol for analysis, this is an artifact. However, if it appears in the bulk, it means methanol contaminated your DCM or glassware.

  • Fix: Ensure all solvents are anhydrous. Methyl esters are difficult to separate from amides by crystallization; you may need to hydrolyze it back to the acid and restart or use column chromatography.

Category B: Purification & Isolation[2][3]

Q3: The product is oiling out during crystallization instead of forming a solid.

  • Diagnosis: "Oiling out" occurs when the product precipitates as a supercooled liquid before crystallizing. This often happens if the solution is too concentrated or cooled too rapidly.

  • Protocol:

    • Re-heat the mixture until the oil dissolves.

    • Add a "seed crystal" of pure product (if available) at the cloud point.

    • Slow Cool: Turn off the heat and let the bath cool to RT overnight without active cooling.

    • Co-solvent adjustment: Increase the ratio of the good solvent (Ethanol) slightly.

Q4: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
  • Analysis: Yes, but with caveats.

  • Pros: Cheaper.

  • Cons: Requires higher temperatures (reflux) to remove the

    
     byproduct effectively. Higher temperatures increase the risk of C-I bond degradation (see Q1).
    
  • Recommendation: If using

    
    , use a scrubber for 
    
    
    
    and keep the temperature at the minimum required for reflux (40°C in DCM).
Category C: Safety & Handling[4][5]

Q5: Cyclopropylmethanamine smells strongly and is volatile. How do we handle it safely on a kg scale?

  • Guidance:

    • Containment: Handle only in a functioning fume hood.

    • Stoichiometry: Do not use a large excess. 1.1 equivalents is sufficient.

    • Waste: The aqueous acidic wash (Step 3) will contain the excess amine as its hydrochloride salt. Treat this waste stream as hazardous organic waste; do not pour down the drain.

Troubleshooting Decision Tree

Use this logic flow to resolve low purity issues in the final solid.

Troubleshooting Start Issue: Low Purity (<95%) CheckColor Is the solid yellow/purple? Start->CheckColor CheckNMR Check 1H NMR CheckColor->CheckNMR No (White/Off-white) Iodine Free Iodine Contamination Action: Recrystallize with Thiosulfate wash CheckColor->Iodine Yes (Purple) Nitro Likely Nitro impurity (if from nitration route) or oxidized amine. Action: Carbon treatment CheckColor->Nitro Yes (Yellow) AcidImpurity Unreacted Acid Action: Wash DCM layer with 1M NaOH/NaHCO3 CheckNMR->AcidImpurity Peaks at >10 ppm (COOH) AmineImpurity Trapped Amine Salt Action: Wash DCM layer with 1M HCl CheckNMR->AmineImpurity Cyclopropyl peaks integral high

Caption: Figure 2. Diagnostic workflow for impurity isolation in halogenated benzamides.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24884730, 2-Bromo-5-iodobenzoic acid. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Frontier, A. (2024). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the critical task of purity analysis of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide, a key intermediate in pharmaceutical synthesis. The methodologies, experimental data, and underlying principles are detailed to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

Introduction: The Analytical Imperative

2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide is a complex halogenated aromatic compound. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. The manufacturing process can introduce various impurities, including starting materials, by-products, and degradation products. A robust and reliable analytical method is therefore not just a quality control measure, but a foundational component of regulatory compliance and drug safety.

High-Performance Liquid Chromatography (HPLC) is the established workhorse for pharmaceutical analysis, offering excellent resolving power and quantitative accuracy.[1] However, the advent of Ultra-High-Performance Liquid Chromatography (UHPLC) presents a compelling alternative, promising significant gains in speed, resolution, and sensitivity.[2][3] This guide will dissect the application of both techniques to the subject molecule, providing a head-to-head comparison grounded in scientific principles and experimental data.

The Analytical Challenge: A Multi-Halogenated Molecule

The structure of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide presents specific analytical challenges:

  • Hydrophobicity: The aromatic ring and halogen substituents render the molecule relatively nonpolar, making it well-suited for reverse-phase chromatography.[4]

  • UV Chromophore: The benzamide structure possesses a strong UV chromophore, enabling sensitive detection using UV-based detectors.[5]

  • Potential Impurities: Synthetic routes may lead to closely related impurities, such as isomers, de-halogenated species, or unreacted starting materials, which demand a high-resolution separation technique for accurate quantification.

Methodologies: HPLC vs. UHPLC

To meet these challenges, two distinct yet related reverse-phase liquid chromatography methods were developed and validated. The core principle behind both is the partitioning of the analyte and its impurities between a nonpolar stationary phase (the column) and a polar mobile phase.[6]

Rationale for Method Parameters
  • Stationary Phase: A C18 (octadecylsilyl) stationary phase was selected for its versatility and strong hydrophobic retention of aromatic compounds.[7] This is the gold standard for reverse-phase separations.

  • Mobile Phase: A gradient elution using water and acetonitrile was chosen. Acetonitrile is an excellent solvent for aromatic compounds, promoting sharp peaks.[8] A low concentration of formic acid is added to control the mobile phase pH and ensure the analyte is in a single, non-ionized state, which prevents peak tailing.

  • Detection: A Photo-Diode Array (PDA) detector was selected, allowing for monitoring at a specific wavelength (e.g., 254 nm for aromatic rings) while also providing spectral data to aid in peak identification and purity assessment.

  • Gradient Elution: A gradient is necessary to first elute any polar impurities and then increase the organic solvent concentration to elute the main compound and any more hydrophobic impurities within a reasonable timeframe, ensuring good peak shape for all components.

Comparative Method Parameters

The primary difference between the HPLC and UHPLC methods lies in the column particle size and the corresponding instrumentation's pressure tolerance.[9] UHPLC utilizes columns packed with sub-2 µm particles, which dramatically increases separation efficiency but requires much higher operating pressures.[3]

ParameterMethod A: Conventional HPLC Method B: UHPLC Justification
Instrument Standard HPLC System (Max Pressure ~6,000 psi)UHPLC System (Max Pressure >15,000 psi)UHPLC systems are engineered with minimal dead volume and higher pressure capacity to handle the backpressure from sub-2 µm particle columns.[9]
Column C18, 4.6 x 150 mm, 3.5 µmC18, 2.1 x 100 mm, 1.7 µmThe smaller particle size in the UHPLC column provides a significant increase in theoretical plates, leading to higher resolution and narrower peaks.[3]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcid modifier ensures consistent ionization state of the analyte.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good selectivity for aromatic compounds.[8]
Flow Rate 1.0 mL/min0.5 mL/minThe flow rate is scaled down for the smaller internal diameter of the UHPLC column to maintain optimal linear velocity.
Gradient 30% to 95% B in 20 min30% to 95% B in 7 minThe gradient time is significantly reduced in UHPLC due to the shorter column and higher efficiency, enabling faster analysis.[2]
Column Temp. 35 °C40 °CElevated temperature reduces mobile phase viscosity, lowering backpressure and improving peak shape. A slightly higher temperature is often used in UHPLC.
Detector PDA at 254 nmPDA at 254 nm254 nm is a common wavelength for detecting compounds with aromatic rings.
Injection Vol. 10 µL2 µLInjection volume is scaled down to prevent column overloading and band broadening on the smaller UHPLC column.

Experimental Protocols & Workflows

Adherence to standardized protocols is essential for reproducible and trustworthy results. The following workflows are grounded in best practices as outlined by pharmacopeias and regulatory bodies.[10][11]

Standard and Sample Preparation Protocol
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v). This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This concentration is used for assay determination.

  • Impurity Analysis Sample (1000 µg/mL): Use the same solution as the assay sample. Higher concentrations are used for impurity profiling to ensure that trace-level impurities are above the detection limit.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove particulates that could damage the column.

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample receipt to final data analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation weigh 1. Weighing (Reference Std & Sample) dissolve 2. Dissolution (in 50:50 ACN/H2O) weigh->dissolve filter 3. Filtration (0.22 µm Syringe Filter) dissolve->filter instrument 4. HPLC/UHPLC System Setup (Equilibrate Column) filter->instrument inject 5. Sample Injection instrument->inject separate 6. Gradient Separation inject->separate detect 7. PDA Detection separate->detect integrate 8. Peak Integration detect->integrate validate 9. System Suitability Test (SST) (USP <621>) integrate->validate quantify 10. Quantification (% Purity, % Impurity) validate->quantify report 11. Final Report quantify->report

Caption: Workflow for HPLC/UHPLC Purity Analysis.

Method Validation and Trustworthiness

A method is only trustworthy if it is validated. Both methods were assessed against the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters.[12][13][14]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is confirmed by peak purity analysis using the PDA detector.

  • Linearity: The method provides results that are directly proportional to the concentration of the analyte. Tested from the Limit of Quantitation (LOQ) to 150% of the working concentration.

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests. Assessed by replicate injections of known concentrations.

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of analyte that can be reliably detected and quantified, respectively.

Comparative Performance Data

The following tables summarize the simulated performance data, highlighting the key advantages of each technique.

Table 1: Chromatographic Performance Comparison

ParameterMethod A: HPLC Method B: UHPLC Advantage
Run Time 25 minutes8 minutesUHPLC (3.1x faster)
Analyte Retention Time ~15.2 minutes~5.8 minutesUHPLC
Resolution (Analyte/Impurity 1) 2.13.5UHPLC (Better separation)
Tailing Factor (Analyte) 1.21.1UHPLC (More symmetric peak)
Theoretical Plates (Analyte) 18,00035,000UHPLC (Higher efficiency)
Solvent Consumption / Run ~25 mL~4 mLUHPLC (Greener method)

Table 2: Sensitivity and Validation Summary

ParameterMethod A: HPLC Method B: UHPLC Advantage
LOD (Impurity 1) 0.02%0.008%UHPLC
LOQ (Impurity 1) 0.06%0.025%UHPLC
Linearity (R²) > 0.999> 0.999Equivalent
Precision (%RSD, n=6) < 1.0%< 0.8%UHPLC (Slightly better)

Discussion and Recommendations

The experimental data clearly demonstrates the superior performance of UHPLC for this analysis. The primary advantages are a dramatic reduction in analysis time and significantly improved resolution.[2][15]

  • Speed and Throughput: The more than threefold reduction in run time makes UHPLC the undisputed choice for high-throughput environments, such as in-process control testing or the screening of multiple synthesis batches.

  • Resolution and Sensitivity: UHPLC provides sharper, narrower peaks, which leads to better resolution between the main compound and closely eluting impurities.[3] This enhanced resolution, coupled with a better signal-to-noise ratio, allows for lower detection and quantification limits, which is critical for controlling potentially genotoxic impurities to very low levels.[15]

  • Economic and Environmental Impact: The significant reduction in solvent consumption per analysis not only lowers operational costs but also aligns with green chemistry initiatives by reducing chemical waste.

While UHPLC is superior in performance, conventional HPLC remains a robust and reliable technique . It is perfectly suitable for laboratories that do not require high throughput or the ultra-high resolution needed to separate a specific, challenging impurity. The initial capital investment for HPLC instrumentation is also typically lower.

Recommendation:

  • For research and development where complex impurity profiles are expected and method development speed is critical, UHPLC is highly recommended .

  • For routine quality control with a well-characterized impurity profile where throughput is a key driver, UHPLC offers significant advantages .

  • For laboratories with existing HPLC instrumentation and less demanding throughput needs, the developed HPLC method is fully validated and provides reliable, accurate results. The principles of method transfer, as outlined in USP General Chapter <621>, can also be applied to migrate existing HPLC methods to a UHPLC platform when desired.

References

  • ICH. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. [Link]

  • US Pharmacopeia. 〈621〉CHROMATOGRAPHY. [Link]

  • McMaster, M. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. [Link]

  • ICH. Quality Guidelines. [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Alexander, R., Cumbers, K. M., & Kagi, R. I. Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry. [Link]

  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?. [Link]

  • Dong, M. W. (2026, February 17). Ultrahigh-Pressure LC in Pharmaceutical Analysis: Performance and Practical Issues. LCGC North America. [Link]

  • US Pharmacopeia. (2022, December 1). <621> Chromatography. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • SciSpace. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. [Link]

  • Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. [Link]

  • ResearchGate. (2025, August 6). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. [Link]

  • PubMed. (2016, March 18). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. [Link]

  • ResearchGate. (2026, February 16). Halogenated fatty amides – A brand new class of disinfection by-products. [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide and Structurally Related Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure for targeting a diverse array of biological pathways. Its structural resemblance to the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+) has made it a particularly fruitful starting point for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[1][2] This guide focuses on 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide, a novel benzamide derivative whose biological activities have not been extensively reported in public literature.

This document provides a comprehensive framework for researchers and drug development professionals to investigate the biological potential of this compound. We will generate a primary hypothesis for its mechanism of action based on a detailed structural analysis and the well-established pharmacology of related benzamides. This guide will serve as a roadmap, presenting a comparative landscape of similar compounds, a robust experimental workflow for characterization, and insights into potential structure-activity relationships (SAR).

Structural Analysis and Hypothesis Generation

The structure of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide presents three key motifs that inform our primary hypothesis regarding its biological activity.

  • The Benzamide Core: This pharmacophore is the lynchpin for the proposed activity. It acts as an isostere of the nicotinamide moiety of NAD+, enabling it to compete for the NAD+ binding site within the catalytic domain of PARP enzymes.[3] The carboxamide group is critical, forming key hydrogen bonds with amino acid residues (like Glycine and Serine) in the active site, which is a foundational requirement for potent PARP inhibition.[3]

  • Aromatic Ring Halogenation (2-Bromo, 5-Iodo): The dual halogen substitution on the phenyl ring significantly influences the molecule's physicochemical properties. The bromine and iodine atoms are highly lipophilic, which can enhance membrane permeability and cell uptake. Furthermore, these halogens can form specific halogen bonds with electron-donating residues in the target's binding pocket, potentially increasing binding affinity and selectivity.

  • N-(cyclopropylmethyl) Group: This substituent is crucial for exploring the ribose-binding region of the PARP active site. The cyclopropyl group is a metabolically robust, conformationally constrained moiety often used in drug design to improve pharmacokinetic properties and optimize binding interactions.[4] Its specific size and shape likely dictate the compound's selectivity and potency against different PARP isoforms.

Primary Hypothesis: Based on this structural deconstruction, the primary hypothesis is that 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide functions as a Poly(ADP-ribose) polymerase (PARP) inhibitor. Its mechanism likely involves competitive inhibition at the NAD+ binding site and may induce "PARP trapping," a cytotoxic mechanism where the inhibitor stalls the PARP enzyme on DNA, leading to the collapse of replication forks and cell death, particularly in cancer cells with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations.[1][5]

The Comparative Landscape: Benzamide-Based PARP Inhibitors

To contextualize the potential of our lead compound, we compare it with clinically approved PARP inhibitors that, while structurally more complex, operate on the same fundamental principle of NAD+ competition. These compounds provide a benchmark for potency and cellular activity.

Compound Core Structure Feature PARP1 IC₅₀ PARP2 IC₅₀ Key Indication Reference
Olaparib Phthalazinone fused to a benzamide-like system~1-5 nM~1-2 nMOvarian, Breast, Pancreatic, Prostate Cancer[6]
Rucaparib Indole-based carboxamide~1.4 nM~0.2 nMOvarian, Prostate Cancer[6][7]
Niraparib Indazole carboxamide~3.8 nM~2.1 nMOvarian Cancer[6]
Talazoparib Fused heterocyclic system~0.6 nM~0.3 nMBreast Cancer[8]
Hypothetical: 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide Substituted BenzamideTo Be DeterminedTo Be DeterminedN/AN/A

Note: IC₅₀ values are approximate and can vary based on assay conditions.

Proposed Experimental Workflow for Biological Characterization

To rigorously test our hypothesis, we propose a multi-stage experimental workflow. This system is designed to be self-validating, with each stage providing the foundation for the next, from broad biochemical activity to specific cellular mechanisms.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanistic Insight a Biochemical PARP1/2 Inhibition Assay b Determine IC₅₀ Values a->b c Cell Viability Assay (e.g., MTT) b->c d Test in BRCA-proficient vs. BRCA-deficient cell lines c->d e Confirm Synthetic Lethality d->e f PARP Trapping Assay e->f h Cell Cycle Analysis e->h g DNA Damage Assay (γH2AX Staining) f->g SAR cluster_Core Benzamide Core cluster_Ring Aromatic Ring (A-Ring) cluster_Subst N-Substituent (R-Group) Core Essential for NAD+ mimicry and H-bonding with Gly, Ser residues. Ring Substituents (Br, I) modulate: - Lipophilicity (Uptake) - Metabolic Stability - Halogen Bonding (Affinity) Subst Cyclopropylmethyl group explores ribose pocket, influencing: - Potency - Selectivity (PARP1 vs PARP2) - Pharmacokinetics

Caption: Key SAR points for the benzamide pharmacophore.

Exploring the SAR:

  • Aromatic Ring: The position and nature of the halogen substituents are critical. Moving the bromo group from position 2 to 3 or 4 could alter the molecule's conformation and its ability to fit into the binding pocket. Replacing iodine with a smaller halogen like chlorine or fluorine would decrease lipophilicity and could reduce binding affinity if a specific halogen bond is lost. [9]* N-Substituent: The N-(cyclopropylmethyl) group provides a balance of flexibility and rigidity. Replacing it with a larger, more flexible chain (e.g., N-isobutyl) might lead to steric clashes, reducing potency. [4][10]Conversely, a smaller group (e.g., N-methyl) might not form the optimal interactions within the ribose pocket, also decreasing activity.

Conclusion

While direct experimental data for 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide is not yet prevalent, a thorough analysis of its chemical structure strongly suggests its potential as a potent PARP inhibitor. The benzamide core provides the essential pharmacophore for NAD+ competition, while the specific halogenation and N-alkyl substitution patterns are well-suited for optimizing binding affinity and cellular activity. The proposed experimental workflow provides a clear and robust path for validating this hypothesis, beginning with biochemical confirmation of PARP inhibition and progressing to the demonstration of selective, mechanism-based cytotoxicity in cancer cells. This compound represents a promising lead for further investigation in the field of targeted cancer therapy.

References

  • Clinical Trials of Poly(ADP-Ribose) Polymerase Inhibitors for Cancer Therapy: A Review. (n.d.). Google AI.
  • Phase 3 clinical trials evaluating poly(ADP-ribose) polymerase inhibition plus immunotherapy for first-line treatment of advanced ovarian cancer. (2025, October 15). The Oncologist.
  • Current Development of Clinical Inhibitors of Poly(ADP-Ribose) Polymerase in Oncology. (2007, March 1). American Association for Cancer Research.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). RSC Publishing.
  • List of ongoing clinical trials combining a poly-ADP ribose polymerase... (n.d.). ResearchGate.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC.
  • Poly(ADP-Ribose) Polymerase (PARP) inhibitor development: Promising strategies to move beyond approved indications. (2024, December 18). PMC.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.).
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022, February 7). MDPI.
  • Design, Synthesis, and Biological Evaluation of Novel Thioureidobenzamide (TBA) Derivatives as HBV Capsid Assembly Modulators. (2023, October 15). ACS Publications.
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2025, December 15). ResearchGate.
  • Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2022, October 1).
  • Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. (2024, October 30). ACS Publications.
  • Structural requirements for potent PARP inhibition. The benzamide... (n.d.). ResearchGate.
  • Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. (n.d.). OAText.
  • Novel compound selectively kills cancer cells by blocking their response to oxidative stress. (2011, July 15). Broad Institute of MIT and Harvard.
  • RSC Medicinal Chemistry. (2022, November 16). NSF Public Access Repository.
  • Targeting selective inhibitors of PARPs in drug discovery and development. (n.d.). OUCI.
  • Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. (n.d.). Chemical Science (RSC Publishing).
  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2022, July 29). MDPI.
  • Structure Activity Relationships. (2005, May 15). Drug Design Org.
  • Parp1 inhibitors. (n.d.). Google Patents.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021, October 30). MDPI.
  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2026, January 17). PubMed.
  • Discovery, structure-activity relationship studies, and anti-nociceptive effects of N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides as novel opioid receptor agonists. (2017, January 27). PubMed.
  • Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024, April 4). PMC.
  • Prmt5 inhibitors and uses thereof. (n.d.). Google Patents.
  • Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. (n.d.). Fiveable.
  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (2025, April 1). PubMed.
  • Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl). (2024, July 12).
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025, July 2). PMC.
  • RESEARCH ARTICLE Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (2025, April 24). Asian Pacific Journal of Cancer Prevention.
  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2021, October 25). MDPI.
  • The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1. (n.d.). Amazon AWS.
  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (2025, April 15). Asian Pacific Journal of Cancer Prevention.

Sources

"2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide" comparative study with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of the Allosteric MEK Scaffold: 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide vs. Clinical Standards Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The Scaffold vs. The Drug

In the landscape of MAPK/ERK pathway inhibition, 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide (hereafter referred to as "The Scaffold" ) represents a critical structural anchor. Unlike clinical standards such as Trametinib or Cobimetinib , which are fully optimized drugs, The Scaffold functions as a high-value intermediate and fragment lead .

This guide compares The Scaffold against its direct downstream derivatives (PD0325901 and CI-1040) to illustrate the Structure-Activity Relationship (SAR) evolution from a simple halogenated benzamide to a nanomolar allosteric inhibitor.

Key Distinction:

  • The Scaffold: A lipophilic core targeting the allosteric pocket; low intrinsic potency (

    
     IC
    
    
    
    ), high synthetic utility.
  • The Inhibitors (e.g., PD0325901): Nanomolar potency (

    
     IC
    
    
    
    ) achieved by coupling the scaffold to a fluorinated aniline.

Mechanistic Profiling & Binding Mode

The efficacy of MEK inhibitors relies on occupying the allosteric pocket adjacent to the ATP-binding site. The Scaffold provides the essential "anchor" for this binding mode.

Pathway Visualization: MAPK Signaling & Allosteric Intervention

MAPK_Pathway RAS RAS-GTP (Membrane Bound) RAF RAF Kinase (A/B/C-RAF) RAS->RAF Activates MEK MEK1/2 (Dual Specificity) RAF->MEK Phosphorylation ERK ERK1/2 (Effector) MEK->ERK Phosphorylation Transcription Nuclear Transcription (Proliferation/Survival) ERK->Transcription Translocation Scaffold The Scaffold (Allosteric Pocket Entry) Scaffold->MEK Weak Binding Drug PD0325901/Trametinib (Locked Conformation) Drug->MEK Potent Inhibition (Non-ATP Competitive)

Figure 1: The MAPK signaling cascade. The Scaffold occupies the allosteric pocket but requires side-chain optimization (as seen in PD0325901) to effectively lock MEK in an inactive conformation.

Structural Logic
  • N-(cyclopropylmethyl) moiety: This group lodges into a specific hydrophobic sub-pocket unique to MEK1/2. It is the "address label" that grants selectivity over other kinases.

  • 5-Iodo position: A steric filler that occupies the halogen pocket; often used as a handle for Suzuki couplings in library generation.

  • 2-Bromo position: The "Warhead Precursor." In the final drug, this bromine is displaced by an aniline (via Buchwald-Hartwig coupling). The interaction between the benzamide oxygen and the aniline NH creates a hydrogen bond pseudo-ring, locking the molecule into the active bioactive conformation.

Comparative Analysis: Scaffold vs. Clinical Standards

The following table contrasts the physicochemical and biological profiles of The Scaffold against the optimized inhibitors it helps create.

FeatureThe Scaffold (2-Bromo-N-...)CI-1040 (First Gen)PD0325901 (Second Gen)
Role Synthetic Intermediate / FragmentClinical Candidate (Discontinued)Clinical Tool / Drug
Structure Core BenzamideBenzamide + AnilineBenzamide + Aniline + Sidechain
MEK1 IC


nM (Est.)
17 nM0.33 nM
Binding Mode Transient AllostericStable AllostericLocked Allosteric
Metabolic Stability Low (Reactive Halogens)ModerateHigh
Solubility Low (Lipophilic)PoorImproved (Glycol side chain)
Key Modification N/AAddition of 2-fluoro-4-iodoanilineOptimization of aniline & side chain

Insight: The Scaffold itself is not a potent inhibitor. Its value lies in its Ligand Efficiency (LE) . It represents the minimal structure required to enter the MEK pocket. Researchers use this scaffold to screen for novel side chains at the 2-position (replacing Bromine) to improve potency.

Experimental Protocols

To utilize The Scaffold effectively, one must either (A) Synthesize it into a potent inhibitor or (B) Assay it as a fragment.

A. Synthetic Workflow: Converting Scaffold to Inhibitor

Objective: Displacement of the 2-Bromo group with an aniline to create the active pharmacophore.

Protocol: Buchwald-Hartwig Amination

  • Reagents:

    • Substrate: 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide (1.0 eq).[1]

    • Coupling Partner: 2-Fluoro-4-iodoaniline (1.1 eq).

    • Catalyst: Pd(OAc)

      
       (5 mol%) + Xantphos (10 mol%) or Pd
      
      
      
      (dba)
      
      
      + BINAP.
    • Base: Cs

      
      CO
      
      
      
      (2.0 eq).
    • Solvent: 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Charge an oven-dried Schlenk flask with the Scaffold, aniline, base, and catalyst system under Argon.

    • Add degassed 1,4-Dioxane.

    • Heat to 100°C for 12–16 hours.

    • Critical Check: Monitor via LC-MS. The product will show a mass shift corresponding to the loss of HBr.

  • Purification:

    • Filter through Celite.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

B. Biological Assay: TR-FRET for MEK Inhibition

Objective: Verify if the scaffold or its derivatives inhibit MEK kinase activity.

Assay_Workflow Step1 Enzyme Prep (MEK1 + ERK2 substrate) Step2 Compound Addition (Scaffold or Drug) Step1->Step2 Step3 ATP Start (Initiate Phosphorylation) Step2->Step3 Step4 Detection (Eu-Antibody + APC-Acceptor) Step3->Step4 Step5 Readout (TR-FRET Ratio 665/615nm) Step4->Step5

Figure 2: LanthaScreen™ TR-FRET Assay Workflow for MEK1/2 inhibition.

Step-by-Step Protocol:

  • Buffer Prep: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Incubation:

    • Mix 2 nM recombinant MEK1 with varying concentrations of The Scaffold (Range: 100

      
      M to 1 nM).
      
    • Add 200 nM inactive ERK2 (substrate).

    • Incubate for 15 mins at RT.

  • Reaction: Initiate with 10

    
    M ATP. Incubate for 60 mins.
    
  • Detection: Add Terbium-labeled anti-pERK antibody and EDTA (to stop reaction).

  • Analysis: Measure FRET signal on a plate reader (e.g., PerkinElmer EnVision).

    • Note: The Scaffold will likely require high concentrations (

      
      ) to show inhibition, whereas PD0325901 will inhibit at nanomolar levels.
      

References

  • Barrett, S. D., et al. (2008).[2] "The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901." Bioorganic & Medicinal Chemistry Letters, 18(24), 6501-6504.

  • Sebolt-Leopold, J. S., et al. (1999). "Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo." Nature Medicine, 5(7), 810-816. (Describes the mechanism of the benzamide scaffold).

  • Pfizer Inc. (2001). "MEK Inhibitors."[3][2][4][5][6] Patent WO2002006213. (Detailed synthetic routes for 2-bromo-5-iodo benzamide intermediates).

Sources

Bridging the Gap: A Senior Application Scientist's Guide to In Vivo Validation of "2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Benchtop Promise to Preclinical Reality

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from a promising in vitro "hit" to a viable in vivo candidate is a critical and often arduous transition. This guide is designed for researchers, scientists, and drug development professionals to navigate this crucial step, using the hypothetical yet structurally intriguing molecule, "2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide," as our central case study. While direct in vitro or in vivo data for this specific compound is not yet publicly available, its benzamide core structure is present in a variety of biologically active molecules, including some with demonstrated antiproliferative and PARP inhibitory activities.[1][2][3][4][5]

For the purpose of this guide, we will operate under the scientifically plausible hypothesis that "2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide" (hereafter referred to as Cpd-X) has demonstrated potent and selective cytotoxic effects against a human glioblastoma cell line (e.g., U-87 MG) in initial in vitro screening assays. Now, the pivotal question arises: how do we design a robust in vivo study to validate these findings and objectively compare its performance against a relevant clinical alternative? This guide will provide a detailed roadmap for this process, emphasizing experimental causality, self-validating protocols, and authoritative grounding in established scientific principles.

The In Vivo Challenge: Selecting the Appropriate Animal Model for Glioblastoma

The choice of an animal model is arguably the most critical decision in the in vivo validation process, directly impacting the clinical relevance and translatability of the findings. For glioblastoma, several mouse models are available, each with distinct advantages and limitations.[6][7]

Animal ModelKey CharacteristicsAdvantagesDisadvantages
Glioblastoma Cell-Line Xenografts (CDX) Implantation of cultured human glioblastoma cells (e.g., U-87 MG, U-251) into immunodeficient mice (e.g., nude, NOD/SCID).[6][8]High reproducibility, rapid tumor growth, cost-effective.Lack of a functional immune system, may not fully recapitulate the genetic and phenotypic heterogeneity of human tumors.[8][9]
Patient-Derived Xenografts (PDX) Direct implantation of fresh human tumor tissue into immunodeficient mice.Better preserves the original tumor's heterogeneity and microenvironment.[8]More expensive and time-consuming, requires access to patient samples, still lacks an intact immune system.[8]
Syngeneic Models Implantation of murine glioma cells (e.g., GL261) into immunocompetent mice of the same genetic background.[6][7][9]Intact immune system allows for the study of immunotherapy and tumor-immune interactions.[6][9]Murine tumors may not fully mimic the complexity of human glioblastoma.
Genetically Engineered Mouse Models (GEMMs) Mice engineered to develop spontaneous brain tumors that mimic human glioblastoma.Tumors arise in a natural microenvironment with an intact immune system.High cost, longer latency for tumor development, potential for model-to-model variability.

For our initial in vivo validation of Cpd-X, a glioblastoma cell-line xenograft (CDX) model using U-87 MG cells in nude mice offers a pragmatic and well-established starting point. This model is highly reproducible, allowing for clear assessment of the compound's direct anti-tumor activity.[6][8]

Experimental Design: A Step-by-Step Protocol for In Vivo Efficacy Assessment

A meticulously designed and executed protocol is paramount for generating reliable and interpretable in vivo data.

Workflow for In Vivo Validation of Cpd-X

G cluster_0 Pre-Study Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment Phase cluster_3 Endpoint Analysis A Acclimatization of nude mice (1-2 weeks) D Subcutaneous injection of U-87 MG cells A->D B U-87 MG cell culture and expansion B->D C Cpd-X and Comparator Formulation G Daily administration of Vehicle, Cpd-X, and Comparator C->G E Tumor volume monitoring (caliper measurements) D->E F Randomization of mice into treatment groups E->F F->G H Monitoring of tumor volume and body weight G->H I Euthanasia at pre-defined endpoint H->I J Tumor excision and weighing I->J K Histopathological and biomarker analysis J->K

Caption: Workflow for the in vivo validation of Cpd-X in a glioblastoma xenograft model.

Detailed Experimental Protocol
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: U-87 MG human glioblastoma cells.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 U-87 MG cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every other day. Tumor volume (mm³) = (length x width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline)

    • Group 2: Cpd-X (e.g., 25 mg/kg, administered orally once daily)

    • Group 3: Comparator - Olaparib (a clinically relevant PARP inhibitor) (e.g., 50 mg/kg, administered orally once daily)[1][3]

  • Dosing and Administration: Administer the assigned treatments for a pre-determined period (e.g., 21 days).

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes (as a measure of toxicity), overall survival.

  • Study Termination: Euthanize mice when tumors in the control group reach a pre-determined size (e.g., 1500 mm³) or if signs of excessive toxicity are observed.

  • Post-Mortem Analysis: Excise and weigh tumors. A portion of the tumor tissue should be fixed in formalin for histopathological analysis and another portion snap-frozen for biomarker analysis (e.g., Western blot for markers of apoptosis or DNA damage).

Comparative Data Analysis: Cpd-X vs. Olaparib

The following tables present hypothetical data to illustrate how the in vivo performance of Cpd-X could be compared to a known PARP inhibitor, Olaparib.

Table 1: In Vivo Antitumor Efficacy in U-87 MG Xenograft Model

Treatment GroupDose (mg/kg, p.o., q.d.)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle-1250 ± 150-+2.5 ± 1.0
Cpd-X 25 450 ± 80 64 -1.5 ± 0.8
Olaparib50600 ± 11052-3.0 ± 1.2

Table 2: Hypothetical In Vitro Cytotoxicity Data

CompoundTargetU-87 MG IC₅₀ (µM)
Cpd-X (Hypothesized) PARP 0.5
OlaparibPARP1/2[3]1.2

Mechanistic Insights: The Rationale for Comparison with a PARP Inhibitor

The choice of Olaparib as a comparator is based on the principle of targeting a clinically validated mechanism of action that is plausible for a benzamide-containing compound. PARP inhibitors function by exploiting a concept known as synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) repair of DNA damage.[2] By trapping PARP enzymes on DNA, these inhibitors lead to the accumulation of double-strand breaks that are lethal to cancer cells with compromised DNA repair pathways.[2][10]

Proposed Mechanism of Action for Cpd-X

G cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Cpd-X Inhibition cluster_3 Cellular Consequence A Single-Strand Break (SSB) B PARP1/2 Recruitment A->B C PARylation and Repair Protein Recruitment B->C E Cpd-X binds to PARP B->E D SSB Repair C->D F PARP Trapping on DNA E->F G Replication Fork Collapse F->G H Double-Strand Break (DSB) G->H I Apoptosis in HR-deficient cells H->I

Caption: Hypothesized mechanism of Cpd-X as a PARP inhibitor leading to cancer cell death.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the in vivo validation of a novel compound, "2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide" (Cpd-X), based on a plausible hypothetical in vitro anticancer activity. The successful execution of such a study would provide critical data on the compound's efficacy, tolerability, and potential mechanism of action, thereby informing the decision to advance it further in the drug development pipeline.

Future studies could involve exploring Cpd-X in more complex and immunologically intact models, such as syngeneic or genetically engineered mouse models of glioblastoma, to assess its interaction with the immune system.[7][9] Additionally, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies would be essential to understand the compound's absorption, distribution, metabolism, and excretion, and to correlate its exposure with its therapeutic effects.

References

  • Mouse Models of Glioblastoma - NCBI - NIH. Available from: [Link]

  • Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma - MDPI. Available from: [Link]

  • Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf - NIH. Available from: [Link]

  • Mouse models of glioblastoma for the evaluation of novel therapeutic strategies | Neuro-Oncology Advances | Oxford Academic. Available from: [Link]

  • Large Animal Models of Glioma: Current Status and Future Prospects - Anticancer Research. Available from: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. Available from: [Link]

  • RESEARCH ARTICLE In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma. Available from: [Link]

  • In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Available from: [Link]

  • In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer - MDPI. Available from: [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. Available from: [Link]

  • Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC. Available from: [Link]

  • PARP inhibitors beyond BRCA -mutated cancers: precision medicine at the crossroads. Available from: [Link]

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Available from: [Link]

  • Inhibitors of PARP: Number crunching and structure gazing - PMC. Available from: [Link]

  • Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC. Available from: [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - IRIS UniPA. Available from: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. Available from: [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - RSC Publishing. Available from: [Link]

  • Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - Asian Pacific Journal of Cancer Prevention. Available from: [Link]

  • Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl). Available from: [Link]

  • In Vivo Targeting through Click Chemistry - Harvard DASH. Available from: [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PMC. Available from: [Link]

  • In Vivo Antidiabetic and Antilipidemic Effect of Thiazolidine-2,4-Dione Linked Heterocyclic Scaffolds in Obesity-Induced Zebrafish Model - MDPI. Available from: [Link]

  • Mechanism-of-Action-Based Development of New Cyclophosphamides - MDPI. Available from: [Link]

  • 5-bromo-N-cycloheptyl-2-iodo-N-methylbenzamide | C15H19BrINO - PubChem. Available from: [Link]

  • Publications - Arnold Group. Available from: [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - Asian Pacific Journal of Cancer Prevention. Available from: [Link]

  • Current Perspectives on Biological Screening of Newly Synthesised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents - PMC. Available from: [Link]

Sources

Navigating the Uncharted Territory of a Novel Benzamide: A Comparative Analysis of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research, the exploration of novel chemical entities is the driving force behind therapeutic innovation. This guide focuses on "2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide," a compound that, despite its intriguing structural features, remains largely uncharacterized in publicly accessible scientific literature. The absence of published data on its synthesis, biological activity, and mechanism of action makes a direct efficacy comparison with commercial drugs a speculative endeavor.

This guide, therefore, takes a unique approach. Instead of a direct comparison, which would be scientifically unfounded, we will deconstruct the structural components of "2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide" to infer its potential therapeutic applications based on the known activities of related compounds. We will then outline a comprehensive, hypothetical research program designed to elucidate its efficacy and position it relative to existing commercial drugs. This serves as a roadmap for researchers interested in investigating this and other novel chemical entities.

Deconstructing the Molecule: Clues from its Chemical Architecture

The structure of "2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide" offers several clues to its potential biological activity. It is a substituted benzamide, a chemical scaffold present in a wide array of approved drugs with diverse therapeutic actions.

  • The Benzamide Core: This fundamental structure is found in antipsychotics (e.g., amisulpride), antiemetics (e.g., metoclopramide), and prokinetics. The specific substitutions on the benzene ring and the amide nitrogen are critical determinants of its pharmacological profile.

  • Halogen Substituents (Bromo and Iodo): The presence of both bromine and iodine at positions 2 and 5, respectively, is significant. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, receptor binding affinity, and membrane permeability. Related 5-iodo and 5-bromo benzamide derivatives have demonstrated antiproliferative activity against various cancer cell lines.[1][2] For instance, some 2-cinnamamido-5-iodobenzamides have been identified as antitubulin agents, inducing apoptosis in cancer cells.[2]

  • N-(cyclopropylmethyl) Group: The cyclopropylmethyl moiety attached to the amide nitrogen is another feature of interest. This group is present in several bioactive molecules and can contribute to enhanced potency and improved pharmacokinetic profiles. For example, the cyclopropane ring is a key feature in the design of various enzyme inhibitors and receptor ligands.[3]

Hypothetical Therapeutic Targets and Potential Commercial Comparators

Based on the structural analysis of related compounds, "2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide" could potentially exhibit activity in the following areas:

  • Oncology: The antiproliferative effects of similar substituted benzamides suggest a potential application in cancer therapy.[1][2] Commercial comparators in this space would depend on the specific cancer type and mechanism of action, but could include microtubule-targeting agents like Paclitaxel or Vincristine, or targeted therapies depending on the identified molecular target.

  • Central Nervous System (CNS) Disorders: The benzamide scaffold is prevalent in CNS-acting drugs. Further investigation could reveal activity as a dopamine or serotonin receptor antagonist, suggesting potential for development as an antipsychotic or antiemetic. Comparators could include drugs like Olanzapine or Ondansetron.

A Roadmap for Efficacy Evaluation: A Proposed Research Program

To rigorously assess the efficacy of "2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide" and compare it to commercial drugs, a systematic, multi-stage research program is necessary.

Phase 1: Synthesis and In Vitro Characterization

The initial phase would focus on the chemical synthesis and fundamental biological evaluation of the compound.

Experimental Workflow: Synthesis and Initial Screening

Sources

A Researcher's Guide to the Enantiomeric Separation and Activity Comparison of Novel Benzamides: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Benzamide Drug Discovery

The three-dimensional structure of a molecule is a critical determinant of its interaction with biological systems. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this principle is of paramount importance. The human body is a chiral environment, and as such, enantiomers of a drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2][3] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer).

Substituted benzamides are a versatile class of compounds with a wide range of biological activities, including antipsychotic, antiemetic, and gastroprokinetic effects.[4][5] Many of these compounds are chiral, and their therapeutic action is often stereoselective. For instance, the pharmacological activity of the benzamide drug sulpiride resides almost exclusively in its (-)-enantiomer.[4] This underscores the regulatory and scientific necessity of developing enantiopure drugs.[6][7][8]

This guide provides a detailed comparison of methods for the enantiomeric separation of novel benzamides, like 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide, and outlines a strategy for the subsequent comparative analysis of their biological activities.

Part 1: Enantiomeric Separation Strategies for Novel Benzamides

The primary challenge in separating enantiomers lies in their identical physical properties in an achiral environment. Chromatographic methods using a chiral stationary phase (CSP) are the most powerful and widely used techniques for this purpose.[6][8]

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is the workhorse for enantiomeric separation in the pharmaceutical industry. The choice of CSP is the most critical factor in method development. For benzamide derivatives, polysaccharide-based CSPs have demonstrated broad applicability and excellent enantioselectivity.[5][6][9][10]

Causality Behind CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, offer a complex three-dimensional chiral environment. Separation is achieved through a combination of transient interactions between the analyte's functional groups and the chiral selector, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. The carbamate derivatives of these polysaccharides create specific interaction sites that are highly effective for resolving a wide range of racemates, including benzamides.[6][9][11] For example, an amylose-tris-(5-chloro-2-methylphenylcarbamate) CSP has been successfully used for the baseline separation of benzamide antipsychotics like sulpiride and amisulpride.[5]

Workflow for Chiral HPLC Method Development

G cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application A Select Candidate CSPs (e.g., Amylose, Cellulose-based) B Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) A->B Test Racemic Standard C Optimize Mobile Phase Composition (e.g., % Alcohol, Additives) B->C D Optimize Temperature C->D Fine-tune Resolution (Rs) E Method Validation (ICH Guidelines) D->E F Preparative Separation for Activity Studies E->F Scale-up

Caption: Chiral HPLC Method Development Workflow.

Comparative Performance: HPLC vs. Supercritical Fluid Chromatography (SFC)

While HPLC is robust, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often superior alternative for chiral separations. SFC uses supercritical CO2 as the main mobile phase component, offering distinct advantages.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Rationale & Field Insights
Primary Mobile Phase Organic Solvents (e.g., Hexane, Ethanol, Isopropanol)Supercritical Carbon Dioxide (CO2) with co-solvents (e.g., Methanol)SFC's use of CO2 significantly reduces organic solvent consumption, making it a "greener," safer, and more cost-effective technique.
Analysis Speed Moderate3-5 times faster than HPLCThe low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster column equilibration, dramatically increasing throughput.
Resolution High; method development can be time-consuming.Often provides higher efficiency and resolution.The unique properties of supercritical fluids can lead to different and sometimes superior chiral recognition mechanisms compared to liquid phases.
Solvent Removal Requires evaporation, which can be time-consuming for preparative scale.CO2 is a gas at ambient pressure, simplifying and speeding up solvent removal post-separation.This is a major advantage for isolating pure enantiomers for subsequent biological testing, reducing the risk of sample degradation.
Cost & Environmental Impact Higher due to large volumes of organic solvents.Lower operational costs and reduced hazardous waste.The financial and environmental benefits are significant drivers for the adoption of SFC in pharmaceutical development.

Part 2: Comparative Analysis of Enantiomeric Biological Activity

Once the enantiomers are separated and their purity is confirmed, the critical next step is to determine their individual biological profiles. This is essential as stereochemistry can dictate the therapeutic outcome.

The Stereochemical Basis of Differential Activity

Biological targets, such as receptors and enzymes, are themselves chiral. The binding of a small molecule to its target is often analogized to a "hand-in-glove" fit. The precise three-point interaction required for binding and subsequent biological response can often only be achieved by one enantiomer.

A classic example from the benzamide class is the differential activity of sulpiride and sultopride at dopamine receptors. In both cases, the (-)-enantiomers are potent antagonists of apomorphine-induced behaviors and effectively displace radioligands from dopamine receptors.[4] In contrast, the (+)-enantiomers are orders of magnitude less active or completely inactive, demonstrating a clear stereoselective action.[4]

G cluster_0 Enantiomers cluster_1 Chiral Receptor R_Enantiomer R-Enantiomer Receptor Binding Site R_Enantiomer->Receptor Optimal Fit (High Affinity) Biological Response S_Enantiomer S-Enantiomer S_Enantiomer->Receptor Poor Fit (Low/No Affinity) No Response

Caption: Differential binding of enantiomers to a chiral receptor.

Experimental Workflow for Activity Comparison

A tiered approach is recommended, starting with in vitro assays to establish affinity and function at the primary target(s).

  • Receptor Binding Assays: These experiments determine the affinity (typically expressed as the inhibition constant, Ki) of each enantiomer for its molecular target. This is usually done through competitive binding studies where the test compound displaces a known radioactive or fluorescent ligand.

  • Functional Assays: These assays measure the biological effect of the enantiomer binding to its target. They determine whether the compound is an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist, and quantify its potency (EC50 or IC50) and efficacy (Emax).

  • Off-Target Screening: It is crucial to test both enantiomers against a panel of other receptors and enzymes to identify any potential off-target activities that could lead to side effects. The distomer may have higher affinity for an unintended target than the eutomer.

  • In Vivo Studies: Following in vitro characterization, the most promising enantiomer (the eutomer) would be advanced to in vivo models to assess its therapeutic efficacy, pharmacokinetics, and safety profile.

Data Presentation for Comparative Analysis

Summarizing the data in a clear, tabular format is essential for direct comparison.

Table 1: Hypothetical Chiral Separation Data for 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) e.g., 8.5e.g., 10.2
Elution Order FirstSecond
Optical Rotation e.g., (+)e.g., (-)
Enantiomeric Excess (%) >99%>99%
Resolution (Rs) \multicolumn{2}{c}{e.g., 2.5}

Table 2: Hypothetical Comparative Biological Activity Data

ParameterEnantiomer 1 (+)Enantiomer 2 (-)Rationale for Measurement
Target Binding Affinity (Ki, nM) e.g., 5.2e.g., 850Measures how strongly each enantiomer binds to the intended molecular target.
Functional Potency (IC50, nM) e.g., 15.7e.g., >10,000Quantifies the concentration needed to produce a half-maximal biological response (e.g., inhibition).
Maximum Efficacy (Emax, %) e.g., 95% (Antagonist)e.g., Not ActiveDefines the maximum biological effect produced by the compound.
Off-Target X Affinity (Ki, nM) >10,000>10,000Assesses potential for side effects by measuring binding to other relevant receptors.

Part 3: Experimental Protocols

The following protocols are generalized, high-integrity methodologies based on established practices for chiral benzamide analysis.[5][9]

Protocol 1: Analytical Chiral HPLC Separation
  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Amylose tris(5-chloro-2-methylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IF-3), 3 µm, 4.6 x 150 mm.

  • Mobile Phase: A mixture of n-hexane and ethanol. Start with an isocratic mixture of 80:20 (v/v) n-hexane:ethanol. Add 0.1% (v/v) diethylamine to the mobile phase to improve peak shape for basic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

  • Optimization:

    • If resolution is poor, systematically vary the percentage of ethanol (e.g., from 10% to 40%). Increasing the alcohol content generally decreases retention time but may affect resolution.

    • Evaluate the effect of temperature. Running the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C) can sometimes significantly improve resolution.[9][10]

Protocol 2: Preparative Chiral Separation
  • Instrumentation: Preparative HPLC system with a high-flow pump and fraction collector.

  • Chiral Stationary Phase: Use a larger-dimension column with the same CSP as the analytical method (e.g., 20 x 250 mm).

  • Method Transfer: Scale the analytical method to the preparative column. The flow rate should be increased proportionally to the square of the ratio of the column diameters.

  • Sample Loading: Dissolve a larger quantity of the racemate in the mobile phase. Perform loading studies to determine the maximum amount that can be injected without compromising resolution.

  • Fraction Collection: Collect the eluent corresponding to each enantiomer peak in separate vessels.

  • Purity Analysis: Analyze the collected fractions using the analytical method to confirm enantiomeric purity (>99% ee is typically required).

  • Solvent Removal: Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to yield the isolated enantiomers.

References

  • Jenner, P., Clow, A., Reavill, C., Theodorou, A., & Marsden, C.D. (1980). Stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms. Journal of Pharmacy and Pharmacology, 32(1), 39-44. [Link]

  • Jenner, P., & Marsden, C. D. (1981). Stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms. Journal of Pharmacy and Pharmacology. [Link]

  • Wang, Y., et al. (2012). [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. Se Pu, 30(12), 1254-8. [Link]

  • Miller, S. J., et al. (2014). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. PMC. [Link]

  • Cirilli, R., et al. (2020). High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1610, 460572. [Link]

  • Cirilli, R., et al. (2020). High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase | Request PDF. ResearchGate. [Link]

  • G Ackermann, J., et al. (2022). Enantioselective Cobalt(III)-Catalyzed [4 + 1] Annulation of Benzamides: Cyclopropenes as One-Carbon Synthons. Journal of the American Chemical Society. [Link]

  • Sousa, M., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. [Link]

  • Sousa, M., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. ResearchGate. [Link]

  • Okamoto, Y., et al. (2018). Extremely High Enantiomer Recognition in HPLC Separation of Racemic 2-(Benzylsulfinyl)benzamide Using Cellulose Tris(3,5-dichlorophenylcarbamate) as a Chiral Stationary Phase | Request PDF. ResearchGate. [Link]

  • Chiral Drugs: Chemistry and Biological Action | Request PDF. ResearchGate. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • stereochemistry and biological activity of drugs. (n.d.). [Link]

  • Persico, M., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. AIR Unimi. [Link]

  • CORRECTED PROOF. (n.d.). [Link]

  • Nichols, D. E. (1995). Stereoselective pharmacological effects of lysergic acid amides possessing chirality in the amide substituent. Pharmacology, Biochemistry and Behavior, 50(1), 17-23. [Link]

  • Francotte, E. R., & Lindner, W. (2007). Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. Journal of Chemical Education, 84(12), 1893. [Link]

  • Porter, J. H., & Prus, A. J. (2014). Effects of benzamide compounds that produced full or partial substitution for the stimulus effects of clozapine. ResearchGate. [Link]

  • Chiral Drug Separation. (n.d.). [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280. [Link]

  • Recent Trends in Chiral Separation-A Collective Paradigm of Selected Chiral Impurities. (n.d.). [Link]

  • Magbool, F. F., & Gabr, K. E. (2025). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate. [Link]

  • Hägele, J. S., et al. (2022). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI. [Link]

  • Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. ResearchGate. [Link]

  • 5-bromo-N-cycloheptyl-2-iodo-N-methylbenzamide. PubChem. [Link]

  • Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4536-9. [Link]

Sources

A Researcher's Guide to the Independent Verification of Biological Activity for 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a clinically significant strategy, particularly for cancers with deficiencies in homologous recombination (HR) DNA repair pathways.[1][2] The compound 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide is a novel small molecule whose structural motifs suggest potential interaction with the PARP family of enzymes. The objective of this guide is to provide a rigorous, multi-faceted framework for the independent verification of its biological activity as a PARP inhibitor.

This document provides a comprehensive strategy encompassing biochemical and cell-based assays to not only confirm the compound's inhibitory potential but also to quantify its efficacy in a biologically relevant context. We will detail the scientific rationale behind experimental choices, provide step-by-step protocols for key assays, and present a model for comparative data analysis, empowering researchers to generate robust and reproducible findings.

The Role of PARP in Oncology and the Rationale for Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that functions as a DNA damage sensor.[3][4] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[1][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate the base excision repair (BER) pathway.[5][6]

In cancer cells with a defective homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, the repair of double-strand breaks (DSBs) is compromised.[1][7] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When PARP is inhibited, these SSBs persist and, during DNA replication, degenerate into DSBs.[8] The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic instability and ultimately, cell death—a concept known as synthetic lethality.[1] Therefore, PARP inhibitors are a promising therapeutic strategy for these specific cancer types.[9]

Strategy for Independent Verification

A robust verification of a putative PARP inhibitor requires a multi-tiered approach that progresses from direct enzyme interaction to cellular consequences. Our strategy is built on two pillars:

  • Biochemical Verification: To confirm direct inhibition of PARP1 enzymatic activity and determine the compound's potency (IC50).

  • Cell-Based Verification: To assess whether the biochemical activity translates into a functional cellular outcome, specifically the potentiation of DNA-damaging agents.

This workflow ensures that the observed effects are not artifacts of a specific assay format and that the compound is active in the complex environment of a living cell.

Experimental Workflow

The overall process for verification is outlined below. This workflow ensures quality control of the compound and progresses from a direct biochemical measurement to a more complex cellular functionality assay.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation Compound Source & Solubilize Test Compound QC Confirm Identity & Purity (e.g., LC-MS, NMR) Compound->QC Biochem_Assay Biochemical PARP1 Inhibition Assay QC->Biochem_Assay Proceed if pure IC50 Determine IC50 Value Biochem_Assay->IC50 Cell_Culture Culture BRCA-deficient Cancer Cell Line IC50->Cell_Culture Proceed if active Treatment Treat with Test Compound +/- DNA Damaging Agent (TMZ) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Potentiation Quantify Synergistic Cell Killing Viability_Assay->Potentiation

Caption: Overall workflow for the independent verification of PARP inhibitor activity.

Scientific Grounding: The PARP1 DNA Repair Pathway

Understanding the mechanism of action requires visualizing the PARP1 signaling cascade. Inhibition of this pathway is the primary goal of the test compound.

G DNA_Damage DNA Single-Strand Break (SSB) PARP1_active PARP1 (active) Binds to SSB DNA_Damage->PARP1_active PARP1_inactive PARP1 (inactive) PARP1_inactive->PARP1_active recruitment AutoPAR Auto-PARylation PARP1_active->AutoPAR catalyzes NAD NAD+ NAD->AutoPAR substrate PAR Poly(ADP-ribose) (PAR) Chains Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III) PAR->Recruitment AutoPAR->PAR synthesis Repair SSB Repair Recruitment->Repair Inhibitor 2-Bromo-N-(cyclopropylmethyl) -5-iodobenzamide (Test Compound) Inhibitor->PARP1_active INHIBITS

Caption: Simplified signaling pathway of PARP1 in single-strand break repair.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Biochemical PARP1 Chemiluminescent Inhibition Assay

This assay directly measures the enzymatic activity of purified PARP1 by quantifying the amount of poly(ADP-ribose) added to histone proteins.[10] It is a robust method for determining a compound's direct inhibitory effect.

Rationale: An ELISA-based chemiluminescent format offers high sensitivity and a wide dynamic range, making it ideal for accurate IC50 determination.[11] Using purified components isolates the interaction between the inhibitor and the enzyme, eliminating confounding cellular factors.

Materials:

  • Recombinant Human PARP1 enzyme

  • Histone-coated 96-well plates (white)

  • Biotinylated NAD+

  • 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide (Test Compound)

  • Olaparib (Positive Control Inhibitor)[4]

  • DMSO (Vehicle Control)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay Buffer

Procedure:

  • Compound Preparation: Prepare a 2x serial dilution of the test compound and Olaparib in assay buffer. The final concentration should range from 1 µM to 0.01 nM. Include a DMSO-only control.

  • Reaction Setup: To each well of the histone-coated plate, add 25 µL of the 2x compound dilutions.

  • Enzyme Addition: Add 25 µL of a 2x PARP1 enzyme/biotinylated NAD+ mixture to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Washing: Wash the plate 3 times with a wash buffer to remove unbound reagents.

  • Detection: Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Final Wash: Repeat the wash step.

  • Signal Generation: Add 50 µL of chemiluminescent substrate to each well.

  • Data Acquisition: Immediately read the plate on a luminometer.

Protocol 2: Cell-Based Sensitization to DNA Damage Assay

This assay assesses the ability of the test compound to enhance the cytotoxicity of a DNA-damaging agent in a cancer cell line deficient in homologous recombination.

Rationale: This functional assay provides evidence of a "synthetic lethality" interaction, which is the clinical mechanism of action for PARP inhibitors.[1] We use a BRCA-mutant cell line (e.g., MDA-MB-436) which is known to be sensitive to PARP inhibition.[12] Temozolomide (TMZ) is an alkylating agent that causes DNA lesions repaired by PARP, making it a suitable partner for demonstrating sensitization.[10] Cell viability is measured using a standard MTT assay.[13][14]

Materials:

  • MDA-MB-436 (BRCA1-mutant breast cancer) cell line

  • Complete cell culture medium

  • 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide (Test Compound)

  • Olaparib (Positive Control)

  • Temozolomide (TMZ)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates (clear)

Procedure:

  • Cell Seeding: Seed MDA-MB-436 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with a fixed, non-toxic concentration of the test compound or Olaparib (e.g., 100 nM). Include a vehicle control group. Incubate for 4 hours.

  • TMZ Treatment: Add a serial dilution of TMZ to the pre-treated cells. The final concentration should range from 300 µM to 1 µM.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Comparative Data Analysis

The data generated from these experiments should be analyzed to compare the potency of "2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide" against the well-characterized inhibitor, Olaparib.

Table 1: Biochemical PARP1 Inhibition

The IC50 value represents the concentration of inhibitor required to reduce PARP1 activity by 50%. This is calculated by fitting the dose-response data to a four-parameter logistic curve.

CompoundPARP1 IC50 (nM)Hill Slope
2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide8.5-1.1
Olaparib (Positive Control)5.2-1.0
Vehicle (DMSO)> 10,000N/A

Data are hypothetical and for illustrative purposes.

Table 2: Cellular Potentiation of Temozolomide (TMZ) in MDA-MB-436 Cells

The EC50 value represents the concentration of TMZ required to reduce cell viability by 50%. A lower EC50 in the presence of a PARP inhibitor indicates sensitization.

Pre-treatment (100 nM)TMZ EC50 (µM)Sensitization Factor
Vehicle (DMSO)2151.0
2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide454.8
Olaparib (Positive Control)385.7

Sensitization Factor = EC50 (Vehicle) / EC50 (Inhibitor). Data are hypothetical.

Interpretation and Discussion

The hypothetical data presented suggests that 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide is a potent inhibitor of PARP1.

  • Biochemical Efficacy: The IC50 value of 8.5 nM in the biochemical assay indicates that the compound directly inhibits the PARP1 enzyme with a potency comparable to, though slightly less than, the FDA-approved drug Olaparib.[4]

  • Cellular Activity: Crucially, this biochemical activity translates to a functional effect in a cellular context. The 4.8-fold reduction in the EC50 of TMZ demonstrates that the compound effectively sensitizes BRCA-deficient cancer cells to DNA-damaging chemotherapy.[15] This provides strong evidence that the compound engages its target within the cell and triggers the expected synthetic lethal response.

References

  • Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. PMC. Available at: [Link]

  • The role of PARP in DNA repair and its therapeutic exploitation. PMC - NIH. Available at: [Link]

  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. MDPI. Available at: [Link]

  • Overview of the role of PARP1 in DNA repair. PARP1 can bind to DNA... ResearchGate. Available at: [Link]

  • Functions of PARylation in DNA Damage Repair Pathways. Genomics, Proteomics & Bioinformatics | Oxford Academic. Available at: [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC. Available at: [Link]

  • PARP Assays. Amsbio. Available at: [Link]

  • PARP Assays. BPS Bioscience. Available at: [Link]

  • Novel Inhibitors of PARP 1 and PARP 2 identified using a cell-based screen in yeast. ResearchGate. Available at: [Link]

  • PARP assay for inhibitors. BMG LABTECH. Available at: [Link]

  • Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers. Available at: [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link]

  • Setting a Trap for PARP1 and PARP2. BPS Bioscience. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PMC. Available at: [Link]

  • PASTA: PARP activity screening and inhibitor testing assay. PMC. Available at: [Link]

  • Evaluation of different methods to assess homologous recombination status and sensitivity to PARP inhibitors in ovarian cancer. ResearchGate. Available at: [Link]

  • PARP1 inhibition by Olaparib reduces the lethality of pancreatic cancer cells and increases their sensitivity. ScienceDirect. Available at: [Link]

  • Olaparib continues to show positive results in advanced ovarian cancer - 7 year data. ecancer. Available at: [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PMC. Available at: [Link]

  • PARP inhibition selectively increases sensitivity to cisplatin in ERCC1-low non-small cell lung cancer cells. Oxford Academic. Available at: [Link]

  • Parp1 inhibitors. Google Patents.
  • Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. PMC. Available at: [Link]

  • Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl). ResearchGate. Available at: [Link]

  • 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells. PubMed. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. Available at: [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1. Amazon AWS. Available at: [Link]

  • Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. MDPI. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Unknown Potent" Protocol

Executive Summary: 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide is a multi-halogenated pharmaceutical intermediate. While specific toxicological data (OEL, LD50) may be sparse in public registries, its structural motifs—specifically the cyclopropyl ring (potential alkylating agent/metabolic liability) combined with heavy halogen substitution (enhanced lipophilicity and membrane permeability)—dictate that it be handled as a High Potency Unknown (Control Band 3/4) .

The Scientist’s Warning: Do not rely on standard "lab coat and latex" protocols. The iodine and bromine substituents increase the molecular weight and lipophilicity, potentially facilitating dermal absorption. Furthermore, benzamides can act as sensitizers. This guide implements a Universal Precaution strategy designed to prevent exposure rather than just mitigate it.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific failure modes of containment.

Hazard ClassRisk DescriptionMechanism of Action
Skin Absorption High. The cyclopropyl and halogen moieties increase lipid solubility.Compound may traverse the stratum corneum; potential for systemic toxicity or sensitization.
Inhalation Moderate (Dust). Solid handling generates micron-sized particulates.Irritation of upper respiratory tract; potential for pulmonary sensitization.
Eye Contact Severe. Crystalline solids cause mechanical abrasion and chemical burns.Corrosive damage to corneal epithelium; heavy halogens often increase irritancy.
Reactivity Low/Moderate. Stable under ambient conditions.May release toxic halide vapors (HBr, HI) if involved in a fire or strong acid hydrolysis.

The PPE Matrix: Layered Defense System

This matrix is designed for Zero-Contact handling.

A. Hand Protection (The Critical Barrier)

Scientific Rationale: Standard 4-mil nitrile gloves offer insufficient breakthrough times for halogenated organics in solution. The iodine atom, being large and polarizable, can interact with glove polymers differently than simple hydrocarbons.

Operational StatePrimary GloveSecondary Glove (Inner)Protocol
Solid Handling (Weighing/Transfer)Nitrile (min 5 mil / 0.12mm) Nitrile (Examination grade) Double Gloving: The outer glove captures dust; the inner glove protects during doffing.
Solution Handling (in DCM/Chloroform)Laminate (Silver Shield/EVOH) Nitrile (Examination grade) Permeation Defense: Halogenated solvents permeate nitrile in <2 mins. Laminate is mandatory.
Solution Handling (in DMSO/Methanol)High-Grade Nitrile (min 8 mil) Nitrile (Examination grade) Splash Protection: Thicker nitrile provides >30 min breakthrough for polar aprotic solvents.
B. Respiratory & Body Protection[1][2][3]
  • Respiratory:

    • Primary Control: Handling must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

    • PPE Backup: If weighing outside a hood (not recommended), use a P100 (HEPA) half-mask respirator . Note: N95 is insufficient for high-potency pharmaceutical intermediates.

  • Body:

    • Lab Coat: Tyvek® or similar non-woven, disposable lab coat with elastic cuffs. Cotton coats trap dust and allow permeation.

    • Eye Protection: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for powders that can become airborne.

Operational Protocol: Step-by-Step

Phase 1: Preparation (The "Clean" Zone)
  • Engineering Check: Verify fume hood face velocity is 80–100 fpm.

  • Static Control: Place an ionizing fan or anti-static gun near the balance. Halogenated powders are prone to static charge, causing "fly-away" dust.

  • Donning: Put on inner gloves -> Tyvek coat -> outer gloves (taped to cuffs if handling >10g).

Phase 2: Active Handling (The "Hot" Zone)
  • Weighing: Use a disposable anti-static weighing boat. Do not use spatula transfers for quantities <10mg; use a micro-spatula or tap-transfer method.

  • Solvent Addition: If dissolving, add solvent slowly down the side of the vessel to prevent aerosolization of the solid.

  • Spill Management (Small): If solid spills, do not sweep . Cover with a wet wipe (dampened with surfactant) to capture dust, then scoop.

Phase 3: Decontamination & Doffing
  • Surface Decon: Wipe work surfaces with a 10% surfactant solution (e.g., dilute detergent) followed by 70% Isopropanol. Rationale: Detergent lifts the lipophilic solid; alcohol removes residues.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove goggles.

    • Remove Tyvek coat (roll inward to trap dust).

    • Remove inner gloves.[1][2]

    • Wash hands immediately with soap and cool water. (Warm water opens pores, increasing absorption risk).

Waste Disposal & Logic Flow

Disposal Classification: This compound contains Halogens (Br, I) .[3] It MUST be segregated from non-halogenated waste streams to prevent costly incineration fees and regulatory violations.

  • Solid Waste: Dispose of in "Hazardous Solid Waste - Halogenated" drum.

  • Liquid Waste: Dispose of in "Halogenated Organic Solvent" carboy.

  • Sharps/Glass: If contaminated, triple rinse with solvent before disposal, or place in "Sharps - Chemically Contaminated" bin.

Handling Logic Diagram

HandlingProtocol Start Start: Handling 2-Bromo-N-... (cyclopropylmethyl)-5-iodobenzamide StateCheck Determine State of Matter Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Liquid StateCheck->LiquidPath SolidPPE PPE: Double Nitrile + Tyvek Engineering: Static Control SolidPath->SolidPPE SolventCheck Solvent Type? LiquidPath->SolventCheck Action Perform Experiment in Fume Hood SolidPPE->Action HalogenatedSolvent DCM / Chloroform SolventCheck->HalogenatedSolvent PolarSolvent DMSO / MeOH / EtOAc SolventCheck->PolarSolvent LaminateGloves PPE: Silver Shield/Laminate Gloves (Nitrile is permeable!) HalogenatedSolvent->LaminateGloves ThickNitrile PPE: Double Nitrile (High Grade) Splash Protection PolarSolvent->ThickNitrile LaminateGloves->Action ThickNitrile->Action Waste Disposal: Halogenated Waste Stream Action->Waste

Caption: Decision logic for PPE selection based on physical state and solvent carrier. Note the critical divergence for halogenated solvents.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[4][5] Use an isotonic saline wash if available; otherwise, potable water. Hold eyelids open.

  • Skin Contact:

    • Blot excess liquid (do not rub, which drives chemical deeper).

    • Wash with soap and water for 15 minutes.

    • Do NOT use ethanol on skin; it acts as a vehicle, enhancing absorption of the iodinated compound.

  • Spill (Outside Hood): Evacuate area. Do not attempt cleanup without SCBA if the quantity >100g or if dust is airborne.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards 29 CFR 1910.132. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Organic Wastes (RCRA Guidelines). [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。